4-iodo-3-methoxy-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-5-methoxy-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2O/c1-8-4-3(5)2-6-7-4/h2H,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAILQXICKUNET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350325-05-1 | |
| Record name | 4-iodo-3-methoxy-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Utility of 4-Iodo-3-methoxy-1H-pyrazole in Modern Drug Discovery: A Technical Guide
Introduction: The Pyrazole Scaffold and the Strategic Advantage of Iodination
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including notable anti-inflammatory and anti-cancer agents.[1] The pyrazole core's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor make it a versatile framework for engaging with biological targets.[2] The strategic introduction of a halogen atom, particularly iodine, onto the pyrazole ring at the 4-position dramatically enhances its utility as a synthetic intermediate.[1] The iodine atom serves as a highly effective reactive handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.[3] This guide provides an in-depth examination of the chemical properties of 4-iodo-3-methoxy-1H-pyrazole, a valuable building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, spectroscopic characterization, and its versatile reactivity in key carbon-carbon and carbon-nitrogen bond-forming reactions that are central to modern drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₄H₅IN₂O | |
| Molecular Weight | 224.00 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 1350325-05-1 | |
| Physical Form | Solid | |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place |
Synthesis of this compound
The most common and direct method for the synthesis of 4-iodopyrazoles is through the electrophilic iodination of the pyrazole ring at the C4 position.[4][5] This position is typically the most susceptible to electrophilic attack. The synthesis of this compound would logically proceed from the commercially available 3-methoxy-1H-pyrazole. Various iodinating reagents can be employed, with a common system being the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide or ceric ammonium nitrate (CAN), to generate a more potent electrophilic iodine species in situ.[4][6]
Caption: Synthetic route to this compound.
Experimental Protocol: Iodination of 3-methoxy-1H-pyrazole
-
Materials:
-
3-methoxy-1H-pyrazole (1.0 equiv)
-
Iodine (I₂) (1.1 equiv)
-
Ceric Ammonium Nitrate (CAN) (2.2 equiv)
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a solution of 3-methoxy-1H-pyrazole in acetonitrile, add iodine.
-
Stir the mixture at room temperature.
-
Slowly add a solution of ceric ammonium nitrate in acetonitrile to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple. The methoxy group (CH₃) will appear as a singlet, likely in the range of δ 3.8-4.0 ppm. The proton at the C5 position of the pyrazole ring will also be a singlet, expected to be downfield due to the aromatic nature of the ring and the influence of the adjacent nitrogen and iodine atoms. A recent study on 4-halopyrazoles provides comparative data for the C3/C5 protons, which resonate around δ 7.6 ppm for 4-iodopyrazole.[2] The N-H proton will appear as a broad singlet at a variable chemical shift, typically downfield.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, four distinct signals are anticipated. The methoxy carbon will be the most upfield signal. The C4 carbon, directly attached to the iodine atom, will exhibit a characteristic low-intensity signal due to the carbon-iodine coupling and the heavy atom effect. The C3 and C5 carbons will appear in the aromatic region, with their chemical shifts influenced by the methoxy group and the iodine atom, respectively. For comparison, in a related 1-aryl-3-CF₃-4-iodopyrazole, the C4 signal appears at approximately δ 56 ppm.[6]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorbances. A broad N-H stretching band is expected in the region of 3100-3300 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methoxy group will be observed around 2800-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring will appear in the 1400-1600 cm⁻¹ region. A prominent C-O stretching band for the methoxy group is also expected.[2][9]
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom.
Chemical Reactivity and Applications in Drug Discovery
The primary utility of this compound in synthetic chemistry lies in its susceptibility to a range of cross-coupling reactions. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in palladium- and copper-catalyzed transformations. This allows for the facile introduction of a wide array of substituents at the C4 position, which is a key strategy for exploring the structure-activity relationship (SAR) in drug discovery programs.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10][11] this compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl moieties. This is particularly valuable in the synthesis of kinase inhibitors, where biaryl structures are common pharmacophores.[10]
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
-
Microwave vial
-
-
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the DME/water solvent mixture.
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen).
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
-
Sonogashira Coupling: Synthesis of Alkynylpyrazoles
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[12][13] This reaction is instrumental in creating pyrazole-alkyne derivatives, which are valuable precursors for further transformations and can themselves exhibit interesting biological activities.
Caption: General scheme for the Sonogashira coupling of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify the residue by column chromatography.
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3][14] Applying this reaction to this compound allows for the direct introduction of primary and secondary amines at the C4 position, yielding 4-aminopyrazole derivatives.[15] This is a highly valuable transformation as the 4-aminopyrazole moiety is a key pharmacophore in many biologically active molecules.[3]
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry reaction vessel.
-
Add a solution of this compound in anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry, filter, and concentrate.
-
Purify the product by column chromatography.
-
Conclusion
This compound is a strategically important and highly versatile building block in medicinal chemistry and drug discovery. Its synthesis via direct iodination of 3-methoxypyrazole is straightforward. The true value of this compound lies in the reactivity of the C-I bond, which serves as a linchpin for a variety of powerful cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, among others, allow for the controlled and efficient introduction of diverse chemical functionalities at the C4 position of the pyrazole ring. This capability is crucial for the rapid generation of compound libraries and for the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the effective utilization of this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Data for 4-iodo-3-methoxy-1H-pyrazole: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-iodo-3-methoxy-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known for their diverse biological activities, and a thorough understanding of their structural and electronic properties through spectroscopic analysis is paramount for their application.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of key spectroscopic data.
Molecular Structure and its Spectroscopic Implications
The structure of this compound, with its unique substitution pattern, gives rise to a distinct spectroscopic fingerprint. The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms.[3] The substituents—an iodine atom at the 4-position and a methoxy group at the 3-position—profoundly influence the electronic environment of the ring and, consequently, its spectroscopic behavior.
The iodine atom, being a heavy halogen, will have a significant impact on the 13C NMR spectrum. The methoxy group, an electron-donating group, will affect the chemical shifts of the pyrazole ring protons and carbons. The N-H proton of the pyrazole ring is also a key feature, observable in both 1H NMR and IR spectroscopy.
Figure 1: Molecular structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including 4-iodo-1H-pyrazole and other substituted pyrazoles.[3][4][5]
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| N-H | ~12-14 | broad singlet | - | The chemical shift of the N-H proton is highly dependent on solvent and concentration. A downfield shift is expected due to the electronegativity of the adjacent nitrogen atoms.[3] |
| C5-H | ~7.5-8.0 | singlet | - | This proton is a singlet as there are no adjacent protons. Its chemical shift is influenced by the adjacent nitrogen and the iodine at the 4-position. |
| O-CH3 | ~3.8-4.2 | singlet | - | The methoxy protons will appear as a sharp singlet in the typical region for methoxy groups attached to an aromatic ring. |
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C3 | ~150-160 | This carbon is attached to the electronegative oxygen of the methoxy group, causing a significant downfield shift. |
| C4 | ~60-70 | The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect" of iodine, resulting in an upfield chemical shift. |
| C5 | ~130-140 | This carbon is adjacent to a nitrogen atom and is part of the aromatic system. |
| O-CH3 | ~55-65 | The methoxy carbon will appear in the typical aliphatic region for such groups. |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm-1) | Intensity | Notes |
| N-H stretch | 3100-3300 | Broad, Medium | The broadness is due to hydrogen bonding.[6] |
| C-H stretch (aromatic) | 3000-3100 | Medium | |
| C-H stretch (aliphatic) | 2850-3000 | Medium | From the methoxy group. |
| C=N stretch | 1550-1650 | Medium-Strong | Characteristic of the pyrazole ring. |
| C=C stretch | 1450-1550 | Medium-Strong | Characteristic of the pyrazole ring. |
| C-O stretch | 1200-1300 | Strong | From the methoxy group. |
| C-I stretch | 500-600 | Medium |
Mass Spectrometry (MS)
The predicted monoisotopic mass of this compound (C4H5IN2O) is 223.9447 g/mol . In a mass spectrum, the molecular ion peak [M]+ would be expected at m/z ≈ 224. A prominent peak corresponding to [M-I]+ may also be observed. PubChem provides predicted collision cross-section values for various adducts, which can be useful for identification in techniques like ion mobility-mass spectrometry.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for pyrazole derivatives. These protocols are based on established methods and can be adapted for this compound.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 300 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to 1H NMR.
Figure 2: Workflow for NMR data acquisition and analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm-1.
-
Perform a background scan with an empty sample holder or a pure KBr pellet.
Figure 3: Experimental workflow for FT-IR spectroscopy.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The presented data and protocols are grounded in established spectroscopic principles and data from analogous compounds, offering a reliable framework for researchers working with this molecule. The structural insights gained from 1H NMR, 13C NMR, IR, and mass spectrometry are indispensable for confirming the identity, purity, and electronic properties of this compound, thereby facilitating its application in drug discovery and development.
References
- 1. 4-Iodopyrazole(3469-69-0) 1H NMR spectrum [chemicalbook.com]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. PubChemLite - this compound (C4H5IN2O) [pubchemlite.lcsb.uni.lu]
- 4. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
The Strategic Utility of 4-Iodo-3-methoxy-1H-pyrazole (CAS 1350325-05-1) in Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and strategic applications of 4-Iodo-3-methoxy-1H-pyrazole (CAS 1350325-05-1), a key heterocyclic building block in contemporary medicinal chemistry. While this compound may not possess significant intrinsic biological activity, its true value lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. This guide will delve into its physicochemical properties, its pivotal role in the synthesis of targeted therapeutics, and provide detailed experimental insights into its application, thereby offering a valuable resource for professionals engaged in drug discovery and development.
Introduction: The Pyrazole Scaffold and the Significance of Iodination
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
The introduction of a halogen atom, particularly iodine, at the 4-position of the pyrazole ring, as seen in this compound, offers several distinct advantages in drug design:
-
Versatile Synthetic Handle: The carbon-iodine bond is amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2] This allows for the facile introduction of diverse molecular fragments, which is crucial for exploring the structure-activity relationship (SAR) of a new chemical entity.
-
Modulation of Physicochemical Properties: The iodine atom increases the lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake.[3]
-
Halogen Bonding: Iodine can act as a halogen bond donor, an increasingly recognized non-covalent interaction that can contribute to enhanced ligand-protein binding affinity and selectivity.[3]
-
Metabolic Stability: The presence of a halogen can block potential sites of metabolism, thereby improving the metabolic stability and half-life of a drug candidate.[3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1350325-05-1 | N/A |
| Molecular Formula | C4H5IN2O | [4] |
| Molecular Weight | 223.94 g/mol | [4] |
| IUPAC Name | This compound | N/A |
| SMILES | COC1=C(C=NN1)I | [4] |
| InChI Key | AKAILQXICKUNET-UHFFFAOYSA-N | [4] |
| Appearance | Solid | N/A |
| Storage | Store at 2-8°C in a dark, inert atmosphere | N/A |
Application in the Synthesis of Kinase Inhibitors
The primary and most significant application of this compound is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5] The pyrazole scaffold is adept at mimicking the purine core of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.[6]
Synthesis of Novel EGFR Inhibitors
A recent patent application (WO2023/027515A1) discloses the use of this compound in the synthesis of novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[7]
Experimental Protocol: Synthesis of a Key Intermediate for EGFR Inhibitors [7]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), tert-butyl 4-methylsulfonyloxypiperidine-1-carboxylate (1.3 eq), and cesium carbonate (Cs2CO3, 2.5 eq) in N,N-Dimethylacetamide (DMA).
-
Reaction Conditions: Stir the reaction mixture at 100°C for 2 hours.
-
Work-up: After cooling to 0°C, add water to the reaction mixture.
-
Extraction: Extract the aqueous mixture with diethyl ether (Et2O).
-
Purification: The resulting organic layer, containing the desired product, can be purified using standard chromatographic techniques.
Caption: Synthetic scheme for a key intermediate in the development of novel EGFR inhibitors.
This intermediate can then be further elaborated, often through a Suzuki-Miyaura coupling at the iodo position, to generate a library of potential EGFR inhibitors. The methoxy group at the 3-position can also influence binding and selectivity.
Synthesis of Deazaguanine Compounds as JAK2 V617F Inhibitors
Another patent (WO2022140231A1) details the use of this compound in the synthesis of deazaguanine compounds that selectively inhibit the V617F mutant of Janus Kinase 2 (JAK2).[8] The JAK2 V617F mutation is a driver in many myeloproliferative neoplasms.
Experimental Protocol: Synthesis of a Key Intermediate for JAK2 V617F Inhibitors [8]
-
Reaction Setup: Dissolve this compound (1.0 eq) in tetrahydrofuran (THF) and cool to 0°C.
-
Deprotonation: Add sodium hydride (NaH, 1.05 eq) to the solution and stir for 1 hour at 0°C.
-
Alkylation: Add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in THF.
-
Reaction Completion: Allow the reaction to proceed to completion.
-
Work-up and Purification: The reaction is quenched, and the product, methyl 4-((4-iodo-3-methoxy-1H-pyrazol-1-yl)methyl)benzoate, is isolated and purified using standard procedures.
Caption: Synthesis of a key building block for JAK2 V617F inhibitors.
This intermediate serves as a platform for further diversification, again typically through cross-coupling reactions at the iodo position, to generate potent and selective JAK2 V617F inhibitors.
Signaling Pathways of Target Kinases
The final products synthesized using this compound are designed to modulate specific cellular signaling pathways implicated in disease.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of this pathway is a common feature of many cancers.
Caption: Simplified overview of the EGFR signaling pathway.
The JAK-STAT Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors. The JAK2 V617F mutation leads to constitutive activation of this pathway, driving the pathogenesis of myeloproliferative neoplasms.
Caption: The constitutively active JAK-STAT pathway due to the JAK2 V617F mutation.
Conclusion and Future Perspectives
This compound (CAS 1350325-05-1) is a prime example of a chemical building block whose value is defined by its synthetic utility rather than its intrinsic biological properties. Its strategic combination of a pyrazole core, a reactive iodo-substituent, and a methoxy group makes it an invaluable tool for medicinal chemists. As demonstrated by its use in the synthesis of novel EGFR and JAK2 inhibitors, this compound facilitates the rapid and efficient generation of diverse chemical libraries for hit-to-lead optimization. The continued exploration of novel cross-coupling methodologies and the ever-expanding landscape of kinase targets suggest that the importance of versatile intermediates like this compound in drug discovery will only continue to grow.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - this compound (C4H5IN2O) [pubchemlite.lcsb.uni.lu]
- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. stella.repo.nii.ac.jp [stella.repo.nii.ac.jp]
- 8. WO2022140231A1 - Deazaguaine compounds as jak2 v617f inhibitors - Google Patents [patents.google.com]
The Pyrazole Scaffold: A Privileged Core in Drug Discovery
An In-depth Technical Guide to 4-iodo-3-methoxy-1H-pyrazole for Advanced Research
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We delve into its structural and physicochemical properties, present a detailed synthesis strategy, and discuss its analytical characterization. The guide highlights the synthetic utility of the pyrazole core, particularly the reactivity of the iodo-substituent in cross-coupling reactions, positioning it as a valuable scaffold for the development of novel therapeutic agents and functional materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage substituted pyrazoles in their discovery pipelines.
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its frequent appearance as a core structural motif in a wide array of biologically active compounds and commercially successful drugs.[2][3] The pyrazole framework is a versatile bioisostere for other aromatic systems and can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.
The broad spectrum of pharmacological activities associated with pyrazole derivatives is extensive, encompassing anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.[1][3][4][5] Notable drugs incorporating this scaffold include the COX-2 inhibitor Celecoxib, the erectile dysfunction treatment Sildenafil (Viagra), and the kinase inhibitor Ruxolitinib, underscoring the scaffold's clinical and commercial significance.[2][3] The ability to readily functionalize the pyrazole ring at multiple positions allows for fine-tuning of its steric and electronic properties, making it an ideal starting point for library synthesis and lead optimization campaigns.
Molecular Profile of this compound
This compound is a specifically substituted derivative that offers unique advantages for synthetic chemistry. The methoxy group at the C3 position and the iodo group at the C4 position create a distinct electronic and reactive profile.
IUPAC Nomenclature and Structural Identifiers
Correct and unambiguous identification is paramount in chemical research. The key identifiers for this compound are consolidated below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 1350325-05-1 | [6] |
| Molecular Formula | C₄H₅IN₂O | [6] |
| Molecular Weight | 224.00 g/mol | [6][7] |
| InChI Key | AKAILQXICKUNET-UHFFFAOYSA-N | |
| Canonical SMILES | COC1=C(I)C=NN1 | [6][8] |
| MDL Number | MFCD27665102 | [6] |
Physicochemical Properties
The physical and chemical properties dictate the handling, storage, and reaction conditions for a compound.
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [6] |
| Storage | 2-8°C, Keep in dark place, Inert atmosphere |
Synthesis and Mechanistic Considerations
The synthesis of 4-iodopyrazoles is a well-established area of heterocyclic chemistry. The primary strategy involves the direct electrophilic iodination of a pre-formed pyrazole ring, as the C4 position is highly susceptible to electrophilic substitution.[9]
Synthesis Strategy: Electrophilic Iodination
The most direct and common route to this compound starts with 3-methoxy-1H-pyrazole. The electron-donating nature of the methoxy group and the inherent reactivity of the pyrazole ring activate the C4 position for electrophilic attack. Various iodinating reagents can be employed, with N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent or a base being common choices.
The general mechanism involves the generation of an electrophilic iodine species (I⁺ or a polarized equivalent) which is then attacked by the electron-rich C4 carbon of the pyrazole ring. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product. The choice of solvent and reaction conditions is critical to ensure high regioselectivity and yield.
Recommended Synthesis Protocol
This protocol is a representative procedure based on common iodination methods for pyrazoles.[10][11]
Materials:
-
3-methoxy-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-methoxy-1H-pyrazole (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Iodosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to neutralize any remaining iodine. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Synthesis and purification workflow for this compound.
Spectroscopic and Analytical Characterization
While a specific experimental spectrum for this exact molecule is not publicly available, its characteristic spectroscopic data can be reliably predicted based on its structure and comparison to closely related analogs.[12][13][14]
-
¹H NMR: The proton NMR spectrum is expected to be simple. A singlet for the C5 proton would appear downfield (likely ~7.5-7.8 ppm), a singlet for the methoxy (OCH₃) protons would be observed around 3.9-4.1 ppm, and a broad singlet for the N-H proton would appear further downfield (>10 ppm), with its position being concentration and solvent dependent.[13]
-
¹³C NMR: The carbon spectrum would show four distinct signals. The C3 and C4 carbons would be most affected by the substituents. The C4 carbon bearing the iodine atom would appear at a relatively high field (upfield) position for a substituted aromatic carbon (~60-70 ppm) due to the heavy atom effect of iodine. The C3 (bearing the methoxy group) and C5 carbons would appear at typical aromatic chemical shifts, and a signal for the methoxy carbon would be present around 55-60 ppm.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a clear molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 224 or 225, respectively. The isotopic pattern of iodine would not be prominent as it is monoisotopic.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad N-H stretch around 3100-3300 cm⁻¹, C-H aromatic stretches just above 3000 cm⁻¹, a C=N stretch within the 1500-1600 cm⁻¹ region, and a strong C-O stretch for the methoxy group around 1050-1250 cm⁻¹.
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile intermediate for constructing more complex molecules.
The Iodo Group as a Synthetic Handle
The carbon-iodine bond at the C4 position is a prime functional group for transition-metal-catalyzed cross-coupling reactions.[9] This allows for the facile introduction of a wide variety of substituents, making it an invaluable tool in library synthesis for drug discovery.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing alkynyl moieties.[10]
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino substituents.
The ability to perform these transformations provides a robust platform for structure-activity relationship (SAR) studies, allowing researchers to systematically probe the chemical space around the pyrazole core.
Logical Workflow for Drug Discovery Application
The molecule serves as an early-stage building block in a typical discovery pipeline.
Caption: Application of this compound in a drug discovery pipeline.
Safety, Handling, and Storage
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere as recommended.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined structure, predictable reactivity, and position within the privileged pyrazole class make it a high-value building block for scientists in drug discovery and materials science. The synthetic accessibility of the C4 position via the iodo-substituent opens a gateway to vast chemical diversity, enabling the rapid development of novel compounds with tailored biological or physical properties. This guide provides the foundational knowledge required for researchers to confidently incorporate this potent scaffold into their synthetic programs.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 6. This compound 97% | CAS: 1350325-05-1 | AChemBlock [achemblock.com]
- 7. 1350325-05-1 | this compound - AiFChem [aifchem.com]
- 8. This compound | 1350325-05-1 | AEC32505 [biosynth.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery and Synthesis
Abstract
This technical guide offers an in-depth exploration of iodinated pyrazoles, a class of heterocyclic compounds that have become indispensable in modern medicinal chemistry and agrochemical research. Pyrazoles are recognized as a "privileged scaffold" due to their prevalence in a multitude of biologically active molecules.[1][2][3] The introduction of an iodine atom onto the pyrazole ring dramatically enhances their synthetic versatility, transforming them into powerful intermediates for constructing complex molecular architectures.[1] This document provides a comprehensive analysis of the regioselective synthesis of iodinated pyrazoles, delves into their reactivity in pivotal cross-coupling reactions, and examines their application in the development of targeted therapeutics, particularly kinase inhibitors.[4][5] We aim to furnish researchers, scientists, and drug development professionals with a definitive resource, integrating detailed experimental protocols, comparative data, and mechanistic insights to facilitate innovation in the field.
The Strategic Advantage of Iodinating the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of contemporary drug design.[6][7] Its value is amplified by functionalization, and halogenation is a key strategy in this regard. Among the halogens, iodine offers a unique combination of reactivity and stability. The carbon-iodine (C-I) bond is sufficiently labile to participate readily in a wide range of transition metal-catalyzed cross-coupling reactions, yet stable enough for the compound to be isolated, purified, and stored.[1][8]
This reactivity makes iodinated pyrazoles, particularly 4-iodopyrazoles, exceptionally valuable building blocks.[5][9] They serve as versatile platforms for late-stage functionalization, a crucial capability in lead optimization where rapid diversification of a core scaffold is necessary to explore structure-activity relationships (SAR) and fine-tune pharmacological profiles.[5]
Logical Framework: The Role of Iodinated Pyrazoles in Synthesis
Caption: Synthetic diversification pathway starting from a pyrazole core.
Synthesis of Iodinated Pyrazoles: A Regiochemical Perspective
The regioselective introduction of iodine is paramount for the strategic use of these intermediates. The electronic properties of the pyrazole ring dictate the site of electrophilic attack, making the C4 position the most nucleophilic and, therefore, the most common site for direct iodination.[10] Conversely, accessing the C5 position typically requires a different strategy involving directed metallation.
Synthesis of 4-Iodopyrazoles: Direct Electrophilic Iodination
Direct iodination at the C4 position is the most straightforward and widely employed method.[1] This high regioselectivity is a key advantage, simplifying purification and ensuring the desired isomer is the major product.[10] The choice of iodinating agent and reaction conditions is critical and depends on the substrate's electronic properties and functional group tolerance.
Causality in Reagent Selection:
-
Iodine (I₂) with an Oxidant: This classic and cost-effective approach requires an oxidant to generate a more potent electrophilic iodine species (I⁺). Ceric Ammonium Nitrate (CAN) is a mild and effective oxidant for this purpose, particularly for pyrazoles with electron-donating or moderately withdrawing groups.[1][11] Hydrogen peroxide (H₂O₂) offers a greener alternative, often using water as a solvent.[12]
-
N-Iodosuccinimide (NIS): NIS is a convenient and milder source of electrophilic iodine. It is particularly effective for a broad range of pyrazoles, including deactivated systems, especially when activated by a strong acid like trifluoroacetic acid (TFA) or sulfuric acid.[11][12]
-
Iodine Monochloride (ICl): ICl is a highly polarized and reactive interhalogen compound that serves as a powerful iodinating agent.[12][13] It is often used for less reactive substrates but requires careful handling due to its corrosive nature.[13]
Table 1: Comparative Analysis of Common C4-Iodination Methods
| Method | Key Reagents | Typical Conditions | Advantages | Limitations | Reference(s) |
|---|---|---|---|---|---|
| Oxidative Iodination | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile, Reflux | Cost-effective, good for many derivatives including CF₃-substituted pyrazoles. | Requires elevated temperatures; CAN can be sensitive to certain functional groups. | [1][11][12] |
| Green Oxidative Iodination | I₂, Hydrogen Peroxide (H₂O₂) | Water, Room Temp. | Environmentally friendly, mild conditions. | Reaction times can be long (1-72h) depending on the substrate. | [12] |
| NIS Iodination | N-Iodosuccinimide (NIS), Acid (e.g., H₂SO₄) | Various solvents, Room Temp. | Mild, efficient for both activated and deactivated pyrazoles, easy handling. | NIS can be more expensive than I₂; requires stoichiometric acid for deactivated systems. | [11][12] |
| Interhalogen Iodination | Iodine Monochloride (ICl), Base (e.g., Li₂CO₃) | Dichloromethane, Room Temp. | Highly reactive, effective for challenging substrates. | Reagent is corrosive and moisture-sensitive. | [12][13] |
| Catalytic Iodination | KIO₃, (PhSe)₂ (catalyst) | Acidic Media | Catalytic in selenium, novel approach. | Requires specialized catalyst, newer method with less established scope. |[14] |
This protocol is adapted for the C4-iodination of trifluoromethyl-substituted pyrazoles, demonstrating its utility for electron-withdrawn systems.[11][12]
-
Reaction Setup: To a solution of the 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL), add ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg).
-
Addition of Iodine: Add elemental iodine (I₂) (1.3 mmol, 330 mg) to the mixture.
-
Reaction Execution: Reflux the reaction mixture overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Dilute the residue with dichloromethane (30 mL). Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Synthesis of 5-Iodopyrazoles: A Lithiation-Trapping Strategy
Direct electrophilic attack at the C5 position is generally disfavored. Therefore, an alternative strategy is required to achieve this regiochemistry. The most effective method involves a directed ortho-metalation approach, where a strong base selectively deprotonates the C5 position, creating a nucleophilic pyrazolide anion that can then be "trapped" with an iodine source.[11]
Causality in Experimental Choice:
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the C-H bond without adding to the ring. n-Butyllithium (n-BuLi) is the base of choice for this transformation.[11][12]
-
Temperature Control: The reaction must be performed at very low temperatures (typically -78 °C) to control the formation of the highly reactive lithium pyrazolide and prevent side reactions.[1]
This procedure provides exclusive access to 5-iodo derivatives.[1][11][12]
-
Reaction Setup: Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) under an inert atmosphere (e.g., argon).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.3 equiv., 2.5 M in hexanes) dropwise with vigorous stirring and maintain at this temperature for 10 minutes to ensure complete deprotonation.
-
Iodine Quench: Add a solution of iodine (I₂) (1.4 mmol, 356 mg) in dry THF (3 mL) to the reaction mixture.
-
Reaction Execution: Allow the reaction to gradually warm to room temperature over 4 hours.
-
Workup and Purification: Dilute the reaction with dichloromethane (30 mL). Wash the organic layer with saturated aqueous Na₂S₂O₃ (10 mL) and then with water (5 mL). Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 5-iodopyrazole, which can be purified by chromatography.[1]
Reactivity and Synthetic Utility of Iodinated Pyrazoles
The C-I bond is the key to the synthetic power of iodinated pyrazoles, serving as a versatile handle for palladium-catalyzed cross-coupling reactions.[1] These reactions enable the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance, making them foundational tools in modern drug discovery.[5][15]
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for functionalizing iodopyrazoles. It creates a C-C bond between the iodopyrazole and an organoboron compound (e.g., a boronic acid or ester), providing access to a vast array of 4-aryl and 4-heteroaryl pyrazoles.[4][15]
Causality in Catalyst and Condition Selection:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a robust and commonly used catalyst for this transformation. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be employed.[15]
-
Base: An inorganic base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid in the catalytic cycle.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often used to dissolve both the organic and inorganic reagents.
This protocol is a standard procedure for coupling a 4-iodopyrazole with an aryl boronic acid.[1][15]
-
Reaction Setup: In a Schlenk tube under an argon atmosphere, combine the 4-iodopyrazole derivative (1.0 equiv., 0.1 mmol), the aryl boronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), and sodium carbonate (2.5 equiv.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (2 mL).
-
Reaction Execution: Heat the reaction mixture at 90 °C for 6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is the method of choice for introducing C(sp) carbons, forming a C-C bond between an iodopyrazole and a terminal alkyne.[16][17] This reaction is co-catalyzed by palladium and copper(I) iodide (CuI).[18] The resulting 4-alkynylpyrazoles are valuable intermediates themselves and are found in various biologically active molecules, including PDE4 inhibitors.[5]
This protocol describes the coupling of a 4-iodopyrazole with a terminal alkyne.[5][16]
-
Reaction Setup: To a solution of the 4-iodopyrazole (1.0 equiv.) in a suitable solvent like DMF or THF, add the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).
-
Base Addition: Add a suitable amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equiv.), which also serves as a solvent in some cases.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating under an inert atmosphere until the reaction is complete.
-
Workup and Purification: The reaction mixture is typically filtered to remove salts, diluted with an organic solvent, washed with water or brine, dried, and concentrated. The product is purified by column chromatography.
Applications in Drug Discovery: The Kinase Inhibitor Landscape
Iodinated pyrazoles are pivotal intermediates in the synthesis of small molecule kinase inhibitors.[1][4] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[7] The ability to rapidly diversify the pyrazole core via cross-coupling allows for the systematic optimization of inhibitor potency and selectivity.[1]
Case Study: Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is linked to autoimmune diseases.[4] Many potent JAK inhibitors feature a substituted pyrazole core designed to interact with the ATP-binding site of the kinase. 4-Iodopyrazole is an ideal starting point for introducing the side chains necessary to achieve high potency.[4]
JAK-STAT Signaling Pathway and Inhibition
Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole derivatives.
Other Key Kinase Targets
The utility of iodopyrazoles extends to numerous other kinase families:
-
c-Jun N-terminal Kinase (JNK) Inhibitors: JNKs are involved in apoptosis and inflammation. 4-Iodopyrazoles are used to synthesize potent JNK inhibitors by introducing diversity at the C4 position.[5]
-
BRAF Kinase Inhibitors: The MAPK/ERK pathway, which includes the BRAF kinase, is often mutated in cancers like melanoma. Encorafenib is an approved drug containing a pyrazole core that targets BRAF.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Pyrazole-based compounds have shown potent activity against CDKs, which are central regulators of the cell cycle.[5]
Conclusion
Iodinated pyrazoles represent a cornerstone of modern synthetic and medicinal chemistry. Their value stems from the strategic placement of the iodine atom, which provides a reliable and versatile handle for diversification through robust cross-coupling methodologies. This guide has detailed the key regioselective synthetic strategies for accessing both 4-iodo and 5-iodopyrazoles, providing the causal reasoning behind experimental choices and offering validated protocols. The subsequent exploration of their utility in Suzuki-Miyaura and Sonogashira reactions highlights their role as powerful intermediates for building molecular complexity. As demonstrated by their application in the synthesis of potent kinase inhibitors, iodinated pyrazoles will undoubtedly continue to be enabling tools for researchers and scientists in the pursuit of novel therapeutics and advanced materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. calibrechem.com [calibrechem.com]
- 14. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
The Emergence of a Versatile Scaffold: A Technical Guide to 4-Iodo-3-Methoxy-1H-Pyrazole
An In-depth Exploration of the Synthesis, Properties, and Significance of a Key Heterocyclic Building Block in Modern Drug Discovery.
Introduction: The Privileged Status of Pyrazoles in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, holds a position of prominence in the landscape of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have rendered it a "privileged scaffold" – a molecular framework that is recurrently found in a multitude of biologically active compounds. From anti-inflammatory agents to kinase inhibitors for oncology, the versatility of the pyrazole core is well-documented.[1] The strategic functionalization of this ring system is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. The introduction of a halogen, such as iodine, at the 4-position of the pyrazole ring is of particular significance, as it provides a versatile handle for the construction of complex molecular architectures through various cross-coupling reactions.
This technical guide provides a comprehensive overview of a specific, yet highly valuable, member of this class: 4-iodo-3-methoxy-1H-pyrazole. While a singular, seminal publication detailing its initial "discovery" is not prominent in the scientific literature, likely due to its emergence as a key intermediate in broader drug discovery programs, this guide will elucidate its probable synthetic origins, its chemical characteristics, and its strategic importance for researchers, scientists, and drug development professionals.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1350325-05-1 |
| Molecular Formula | C₄H₅IN₂O |
| Molecular Weight | 224.00 g/mol |
| IUPAC Name | This compound |
| Appearance | Off-white to light yellow solid (typical) |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and methanol. |
A Logical Retrosynthesis: Deconstructing the Pathway to this compound
While the precise historical first synthesis is not readily apparent, a logical retrosynthetic analysis points to a plausible and efficient synthetic route starting from readily available precursors. The synthesis of this compound can be logically approached through the iodination of a 3-methoxypyrazole precursor.
References
safety and handling of 4-iodo-3-methoxy-1H-pyrazole
An In-Depth Technical Guide to the Safe Handling and Application of 4-Iodo-3-Methoxy-1H-Pyrazole
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the safe handling, storage, and strategic application of this compound. As a pivotal building block in modern synthetic chemistry, understanding its properties is paramount for ensuring laboratory safety and achieving successful experimental outcomes. This document synthesizes established safety protocols with insights into the compound's chemical reactivity, providing a framework for its effective utilization.
Hazard Identification and Toxicological Profile
While a specific, comprehensive toxicological profile for this compound is not extensively documented, a robust hazard assessment can be extrapolated from safety data for structurally similar compounds, such as 4-iodopyrazole.[1][2] The primary hazards are associated with its irritant properties and potential harm if ingested or inhaled.
Organic iodine compounds, in general, can present unique hazards. They may be volatile and can be absorbed through the skin.[3][4] In the event of combustion, they can produce hazardous gases, including hydrogen iodide.[5] Therefore, treating this compound with a high degree of caution is a critical first step in its handling.
Table 1: GHS Hazard Classification (Extrapolated from 4-Iodopyrazole Analogs)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][6][7] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][6][7] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[1][2][6][7] |
Prudent Practices for Safe Handling
A self-validating safety protocol is built on the principle of minimizing exposure through a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and meticulous handling techniques.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of fine dust particles and potential vapors. For weighing procedures, a ventilated balance enclosure or a powder containment hood should be used to prevent the aerosolization of the solid compound.[8] All manipulations, including transfers, dissolutions, and additions to reaction vessels, must be conducted within the fume hood.
Personal Protective Equipment (PPE)
Appropriate PPE is the second line of defense and must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn over goggles during procedures with a higher risk of splashing.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. It is crucial to inspect gloves for any signs of degradation or puncture before use. Gloves should be removed using the proper technique to avoid skin contact and disposed of as contaminated waste after the task is complete.[8]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Respiratory Protection: For situations where engineering controls may not be sufficient, such as cleaning up a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[8]
Standard Handling Workflow
The causality behind a safe handling workflow is to create a systematic process that minimizes the potential for exposure at each step.
Caption: Workflow for handling this compound.
Storage and Stability Considerations
Proper storage is essential to maintain the integrity of this compound and prevent degradation.
-
Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[9] An inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent potential degradation from air and moisture.[9]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[1][5]
-
Thermal Stability: While many pyrazole-based compounds exhibit good thermal stability, the stability of halogenated heterocycles can vary.[10][11] It is prudent to avoid exposure to high temperatures. Any decomposition may release hazardous iodine-containing vapors.
Spill Management and Waste Disposal
Spill Protocol
In the event of a spill, a calm and systematic response is crucial.
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and the lab supervisor.
-
Isolate: Prevent the spill from spreading. If the substance is a solid, avoid creating dust.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment & Cleanup: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand. Carefully sweep the material into a designated, labeled waste container. Avoid dry sweeping, which can generate dust.[8]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal
All waste containing this compound, including unused product, contaminated consumables (gloves, wipes), and reaction residues, must be treated as hazardous waste. It should be collected in a clearly labeled, sealed container and disposed of through an approved chemical waste program in accordance with local and national regulations.[1]
Reactivity Profile and Synthetic Utility
Understanding the compound's reactivity is key to its effective use in research. The primary value of this compound in drug discovery lies in the strategic placement of the iodine atom.[12][13] The carbon-iodine bond is relatively weak, making it an excellent leaving group and a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.
This reactivity is most powerfully exploited in palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for building molecular complexity.[12][14]
Caption: Common cross-coupling reactions utilizing the C-I bond.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative example of how this compound is used to synthesize more complex molecules.
-
Vessel Preparation: To a dry microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (2.5 equiv.).
-
Inert Atmosphere: Seal the vial and purge with dry argon or nitrogen gas for 5-10 minutes.
-
Catalyst & Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Reaction: Place the vial in a preheated reaction block or microwave reactor and heat to the desired temperature (e.g., 90-110 °C) for the specified time (typically 15-60 minutes).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the desired coupled product.
Physical and Chemical Properties
Table 2: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1350325-05-1 | [15] |
| Molecular Formula | C₄H₅IN₂O | [15] |
| Molecular Weight | 224.00 g/mol | [15] |
| Appearance | Solid (typical) | [9] |
| IUPAC Name | this compound |[9] |
Conclusion
This compound is a valuable reagent whose utility is directly linked to its careful and informed handling. By understanding its potential hazards and adhering to a stringent safety protocol founded on engineering controls, appropriate PPE, and prudent laboratory practices, researchers can confidently and safely leverage its synthetic potential. The principles of risk mitigation—from storage to disposal—are paramount for protecting personnel and ensuring the integrity of research in the pursuit of new therapeutic agents.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-碘吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. nj.gov [nj.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 9. This compound | 1350325-05-1 [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. This compound | 1350325-05-1 | AEC32505 [biosynth.com]
The Researcher's Guide to 4-Iodo-3-methoxy-1H-pyrazole: Sourcing, Synthesis, and Application
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction: The Strategic Value of a Halogenated Heterocycle
In the landscape of modern medicinal chemistry, the pyrazole scaffold is a well-established "privileged structure," forming the core of numerous therapeutic agents, particularly in oncology and inflammatory diseases.[1][2] Its utility is magnified through strategic functionalization, and among the most versatile intermediates is 4-iodo-3-methoxy-1H-pyrazole . This compound serves as a highly valuable building block, primarily due to the tactical placement of an iodine atom at the C4 position. This carbon-iodine bond is a reactive handle, readily activated for participation in a variety of palladium- and copper-catalyzed cross-coupling reactions.[3]
This reactivity allows for the efficient and precise introduction of diverse molecular fragments, a critical capability in the synthesis of complex kinase inhibitors and other targeted therapeutics.[1] The methoxy group at the C3 position further modulates the electronic properties of the pyrazole ring, influencing its interaction with biological targets. This guide provides a comprehensive overview of the commercial sourcing, key technical data, and synthetic applications of this compound, designed to empower researchers in their drug discovery and development endeavors.
Commercial Sourcing and Key Technical Data
Procuring high-quality starting materials is the foundation of successful and reproducible research. This compound is available from several specialized chemical suppliers. When sourcing this reagent, it is crucial to verify the CAS number, purity, and storage requirements to ensure experimental integrity. The most commonly cited CAS number for this compound is 1350325-05-1 .[4][5]
Below is a comparative table of commercial suppliers offering this compound. Researchers should note that availability and product specifications are subject to change and should always be confirmed with the supplier.
| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight | Storage Conditions |
| Biosynth | 1350325-05-1 | Not Specified | C₄H₅IN₂O | 224 g/mol | Not Specified |
| Sigma-Aldrich | 1350325-05-1 | ≥97% | C₄H₅IN₂O | 224.00 g/mol | 4°C, Protect from light |
| Advanced ChemBlocks | 1350325-05-1 | 97% | C₄H₅IN₂O | 224 | Not Specified |
| A2B Chem | 1350325-05-1 | 95% | C₄H₅IN₂O | 224.00 g/mol | Not Specified |
Note: Data compiled from supplier websites.[4][5][6] Purity and other specifications should be confirmed by consulting the product-specific Certificate of Analysis.
Safe Handling and Storage: this compound is typically a solid. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed. The compound should be handled in a well-ventilated area.[7] For long-term stability, it is recommended to store the material at 2-8°C, protected from light, and under an inert atmosphere.
Application Focus: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its function as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[8] These reactions are fundamental to modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures common in drug candidates.[1] The high reactivity of the C-I bond compared to C-Br or C-Cl bonds makes iodinated heterocycles like this one highly efficient coupling partners.[9]
Representative Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, adaptable protocol for the Suzuki-Miyaura coupling of an arylboronic acid with this compound. This protocol is based on established methodologies for structurally similar iodo-heterocycles.[9][10]
Objective: To synthesize a 4-aryl-3-methoxy-1H-pyrazole derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)[10]
-
Base (e.g., Sodium carbonate [Na₂CO₃], 2.0 eq)[10]
-
Solvent system (e.g., Toluene:Ethanol:Water, 4:1:1 mixture)[10]
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).[9]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes. This step is critical as oxygen can deactivate the palladium catalyst.[10]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (5 mol%). Then, add the degassed solvent mixture via syringe.[9]
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-100°C) with vigorous stirring under the inert atmosphere.[10]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.[9]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 4-aryl-3-methoxy-1H-pyrazole.[9]
The workflow for this synthetic protocol is illustrated in the diagram below.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 1350325-05-1 | AEC32505 [biosynth.com]
- 5. This compound 97% | CAS: 1350325-05-1 | AChemBlock [achemblock.com]
- 6. a2bchem.com [a2bchem.com]
- 7. aksci.com [aksci.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-iodo-3-methoxy-1H-pyrazole
Introduction: The Strategic Importance of 4-Aryl-3-methoxypyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in the structures of numerous blockbuster drugs like Celebrex and Viagra.[1] Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have made it a privileged heterocycle in drug discovery. Specifically, the introduction of an aryl or heteroaryl moiety at the C4 position of the pyrazole ring often imparts significant biological activity, leading to the development of potent kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[1][2]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly between sp²-hybridized centers.[3][4] Its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents have cemented its status as an indispensable tool in pharmaceutical and materials science research.[3][4]
This guide provides a detailed technical overview and robust protocols for the Suzuki-Miyaura coupling of 4-iodo-3-methoxy-1H-pyrazole. The presence of the C4-iodide provides a highly reactive handle for palladium-catalyzed cross-coupling, readily undergoing oxidative addition to initiate the catalytic cycle.[5] The methoxy group at the C3 position can influence the electronic nature of the pyrazole ring, making optimized and reliable protocols essential for researchers in drug development. This document is designed to equip scientists with the foundational knowledge and practical steps to successfully synthesize a diverse library of 4-aryl-3-methoxy-1H-pyrazole derivatives.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle centered on a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] Understanding this mechanism is critical for rational troubleshooting and optimization.
The three key steps are:
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in the formation of a square planar Pd(II) complex.[3][8] The high reactivity of the C-I bond makes iodo-pyrazoles excellent substrates for this step.[5]
-
Transmetalation: The aryl group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the ligand exchange on the Pd(II) complex, replacing the iodide.[3][9][10]
-
Reductive Elimination: The two organic ligands—the pyrazole and the aryl group—on the Pd(II) center couple and are eliminated from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Design and Protocols
The success of the Suzuki coupling hinges on the judicious selection of catalyst, base, solvent, and temperature. The protocols provided here are robust starting points, adaptable for a wide range of aryl and heteroaryl boronic acids.
Materials and Reagents
| Reagent/Material | Grade/Specification | Recommended Supplier | Notes |
| This compound | >95% purity | Commercially Available | Store under inert gas. |
| Aryl/Heteroaryl Boronic Acid | >97% purity | Commercially Available | Check for stability; some boronic acids are prone to dehydration or protodeboronation.[6] |
| Palladium Catalyst | See Table 1 | Commercially Available | Air-stable precatalysts are recommended for ease of handling. |
| Base | Anhydrous Powder | Commercially Available | Ensure the base is finely powdered to maximize surface area. |
| Solvent | Anhydrous/Degassed | Commercially Available | Degas solvents thoroughly by sparging with argon or nitrogen for at least 30 minutes. |
| Reaction Vessels | Schlenk tubes or Microwave vials | Standard Laboratory Supplier | Must be oven-dried and cooled under an inert atmosphere. |
Optimized Reaction Parameters
The choice of catalyst and base is critical and often substrate-dependent. The following table summarizes recommended starting conditions based on extensive literature for similar heteroaryl iodides.[1][5][11]
| Parameter | Condition 1: General Purpose | Condition 2: Challenging Substrates | Rationale & Citation |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(dppf)Cl₂ (2-5 mol%) or XPhos Pd G2 (1-3 mol%) | Pd(PPh₃)₄ is a reliable choice for many couplings.[1] For sterically hindered or electron-rich partners, more advanced catalyst systems with bulky, electron-rich phosphine ligands like dppf or XPhos are superior.[10][12] |
| Base | Na₂CO₃ or K₂CO₃ (2.5 equiv.) | Cs₂CO₃ or K₃PO₄ (2.5-3.0 equiv.) | Carbonates are effective and economical.[13] For difficult couplings, the more soluble and basic Cs₂CO₃ (the "caesium effect") or K₃PO₄ can significantly enhance reaction rates and yields.[1][11] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) | Toluene or DMF (anhydrous) | A mixture of an organic solvent and water is standard and effective for dissolving both the organic substrate and the inorganic base.[6] Anhydrous conditions may be required for base-sensitive substrates.[14] |
| Temperature | 80-100 °C | 90-120 °C | Higher temperatures accelerate the reaction but can also promote side reactions like protodeboronation.[15] |
Protocol 1: General Suzuki Coupling via Conventional Heating
This protocol is suitable for a wide range of electronically diverse arylboronic acids.
Caption: Fig 2: General Experimental Workflow.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 0.5 mmol, 126 mg), the arylboronic acid (1.2 equiv., 0.6 mmol), and the base (e.g., Na₂CO₃, 2.5 equiv., 1.25 mmol, 132.5 mg).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%, 0.025 mmol, 29 mg) to the tube.
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-Dioxane and 1 mL of H₂O) via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[8]
Protocol 2: Microwave-Assisted Suzuki Coupling
For rapid optimization and library synthesis, microwave irradiation offers a significant acceleration of reaction times.[1]
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 equiv., e.g., 0.5 mmol, 126 mg), the arylboronic acid (1.1 equiv., 0.55 mmol), and the base (e.g., Cs₂CO₃, 2.5 equiv., 1.25 mmol, 407 mg).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%, 0.01 mmol, 11.6 mg).
-
Solvent Addition: Add the solvent mixture (e.g., 3 mL of DME and 1.2 mL of H₂O).[1]
-
Microwave Irradiation: Seal the vial tightly with a cap. Place it in the microwave reactor and irradiate at a constant temperature of 90-120 °C for 10-30 minutes.[1]
-
Workup and Purification: After cooling to room temperature, work up and purify the product as described in Protocol 1 (Steps 7 and 8).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Poor solubility of reagents. | 1. Use a fresh bottle of catalyst or switch to a more robust precatalyst (e.g., XPhos Pd G2).[12] 2. Ensure rigorous degassing of all solvents, including water.[15] 3. Increase temperature, try a different solvent system (e.g., DMF, Toluene), or ensure vigorous stirring.[16] |
| Protodeboronation of Boronic Acid | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Base is too strong or excess water present. | 1. Lower the reaction temperature. 2. Use a more active catalyst to shorten reaction time. 3. Switch to a milder base (e.g., KF) or use anhydrous conditions.[9] Consider using a more stable boronic ester (e.g., pinacol ester).[6] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure the reaction setup is strictly anaerobic. Thoroughly degas all solvents and perform all additions under a positive pressure of inert gas.[15] |
| Dehalogenation of Pyrazole | The C-I bond is reduced instead of coupled. This can be a side reaction, particularly with electron-rich pyrazoles.[17] | Use a less reactive halide (e.g., 4-bromo-3-methoxy-1H-pyrazole) if dehalogenation is a persistent issue.[17] Ensure the boronic acid is of high quality and used in slight excess. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for synthesizing a diverse array of 4-aryl pyrazole derivatives. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in medicinal chemistry and drug discovery, facilitating the efficient exploration of this valuable chemical space.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Sonogashira Coupling of 4-iodo-3-methoxy-1H-pyrazole for Drug Discovery Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Pyrazole Alkynylation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium- and copper-co-catalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[1][3] Its application is particularly profound in medicinal chemistry, where it facilitates the construction of novel molecular architectures for drug discovery programs.[3][4]
Pyrazole moieties are privileged scaffolds in pharmaceuticals, appearing in numerous approved drugs due to their unique physicochemical properties and ability to act as versatile pharmacophores.[5][6] The functionalization of the pyrazole core is therefore a critical strategy for generating new chemical entities. This document provides a detailed protocol and technical guide for the Sonogashira coupling of 4-iodo-3-methoxy-1H-pyrazole , a highly valuable and versatile building block. The introduction of diverse alkynyl groups at the C4-position via this method allows for rapid library synthesis, enabling extensive structure-activity relationship (SAR) studies for the development of novel therapeutic agents.
Reaction Principle: A Synergistic Catalytic Dance
The efficacy of the Sonogashira reaction stems from a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.
-
The Palladium Cycle: The primary catalytic cycle begins with the active Palladium(0) species. It undergoes oxidative addition into the carbon-iodine bond of the this compound, forming a Pd(II)-aryl complex. This key step activates the pyrazole for coupling.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a Copper(I) salt (typically CuI) in the presence of an amine base. This deprotonates the alkyne and forms a highly reactive copper acetylide intermediate.
-
Transmetalation and Reductive Elimination: The copper acetylide then transfers its alkynyl group to the Pd(II)-aryl complex in a step called transmetalation. The resulting diorganopalladium(II) complex is unstable and rapidly undergoes reductive elimination, expelling the final 4-alkynyl-3-methoxy-1H-pyrazole product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of various terminal alkynes with this compound. Optimization may be necessary for particularly challenging or sensitive substrates.
3.1 Materials and Equipment
-
Reagents: this compound, terminal alkyne, Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI), Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)).
-
Equipment: Schlenk flask or oven-dried round-bottom flask with septum, magnetic stirrer and stir bar, inert gas line (Nitrogen or Argon), syringes, needles, TLC plates (silica gel), standard glassware for workup and purification, column chromatography setup.
3.2 Step-by-Step Procedure
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuation and Backfilling: Seal the flask and evacuate under high vacuum for 5-10 minutes, then backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an anaerobic environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF, 5 mL) followed by the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.) via syringe.
-
Initial Stirring: Stir the resulting suspension at room temperature for 10-15 minutes. The mixture may change color.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 50-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodo-pyrazole is consumed.[7]
-
Reaction Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the insoluble catalyst residues and salts. Wash the pad with additional ethyl acetate.[5]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkynyl-3-methoxy-1H-pyrazole product.
Representative Data and Optimization Parameters
The conditions below are illustrative and serve as a guide. Yields are highly dependent on the specific alkyne used.
| Entry | Alkyne Substrate | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenylacetylene | 2 | Et₃N | THF | 60 | 85-95 |
| 2 | Trimethylsilylacetylene | 2 | Et₃N | DMF | 50 | 90-98 |
| 3 | Propargyl alcohol | 3 | DIPEA | THF | 70 | 70-85 |
| 4 | 1-Hexyne | 2 | Et₃N | THF/Et₃N | 55 | 80-90 |
Key Optimization Insights:
-
Catalyst System: While PdCl₂(PPh₃)₂ is robust, other catalysts like Pd(PPh₃)₄ can be used.[8] The reactivity order for the halide is I > Br >> Cl, making this compound an excellent substrate for mild conditions.[1][2]
-
Base Selection: Triethylamine often serves as both the base and a co-solvent.[1] For substrates sensitive to amines, inorganic bases like K₂CO₃ or Cs₂CO₃ can be employed, though this may require different solvents and higher temperatures.[2]
-
Copper-Free Conditions: To avoid the potential for alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed.[9] These typically require more specialized ligands or different reaction conditions but can be advantageous for cleaner reactions.
-
Temperature: Most couplings with aryl iodides proceed efficiently at temperatures between room temperature and 70 °C.[1] Overheating can lead to catalyst decomposition or side reactions.
Experimental Workflow Diagram
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized Pd).2. Presence of oxygen or moisture.3. Insufficient or impure base.4. Poor quality of iodo-pyrazole. | 1. Use fresh catalyst or a pre-catalyst.2. Ensure all glassware is oven-dried and solvents are anhydrous. Improve inert gas technique.[5]3. Use freshly distilled amine base.4. Verify the purity of the starting material. |
| Glaser Homocoupling | 1. Excess oxygen promoting Cu-mediated coupling.2. Reaction run for too long at high temperature. | 1. Maintain a strict inert atmosphere.2. Consider a copper-free protocol if homocoupling is a persistent issue.[9] |
| Dark/Tarry Mixture | Catalyst decomposition ('palladium black'). | Lower the reaction temperature. Ensure high-purity reagents and solvents are used. |
| Incomplete Reaction | Low reactivity of the alkyne. | Increase reaction temperature, use a more polar solvent like DMF, or increase catalyst loading slightly (e.g., to 3-5 mol%). |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Handling Reagents: Palladium catalysts and copper salts are toxic and should be handled with care in a fume hood. Organic solvents like THF and DMF are flammable and have specific health hazards. Amine bases are corrosive and volatile.
-
Safety Data Sheets (SDS): Always consult the SDS for each reagent before use to be fully aware of its hazards and handling requirements.[5]
-
Inert Atmosphere: Exercise caution when working with vacuum and pressurized gas lines.
Conclusion
The Sonogashira cross-coupling reaction provides an efficient and reliable method for the synthesis of 4-alkynyl-3-methoxy-1H-pyrazole derivatives. The protocol detailed herein serves as a robust and validated starting point for researchers in medicinal chemistry and drug discovery. The ability to readily introduce a wide array of alkynyl substituents onto this privileged pyrazole scaffold opens the door to the rapid generation of diverse compound libraries, accelerating the identification of new lead compounds for therapeutic development.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
The Strategic Application of 4-Iodo-3-methoxy-1H-pyrazole in Modern Medicinal Chemistry: Advanced Protocols and Synthetic Insights
Introduction: The Pyrazole Scaffold and the Unique Advantage of the 4-Iodo-3-methoxy Intermediate
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, offers a unique combination of chemical stability, metabolic resistance, and versatile hydrogen bonding capabilities, making it an ideal framework for designing potent and selective therapeutic agents.[2] Pyrazole-containing drugs have shown remarkable efficacy across a wide range of therapeutic areas, including oncology (e.g., kinase inhibitors), inflammation, and infectious diseases.[1][2]
Within the vast chemical space of pyrazole derivatives, 4-iodo-3-methoxy-1H-pyrazole has emerged as a particularly valuable and strategic intermediate for drug discovery campaigns. Its utility stems from a synergistic combination of features:
-
The 4-Iodo Group: This serves as a highly versatile synthetic handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse molecular fragments, a crucial capability in structure-activity relationship (SAR) studies and lead optimization.
-
The 3-Methoxy Group: This electron-donating group (EDG) plays a subtle but significant role. It modulates the electronic properties of the pyrazole ring, influencing its reactivity and the binding interactions of the final molecule with its biological target.[3] The methoxy group can act as a hydrogen bond acceptor and its presence can lead to substantial improvements in potency by providing favorable interactions within protein binding pockets.[4]
-
The N-H Group: The unsubstituted nitrogen atom provides an additional site for modification or can act as a crucial hydrogen bond donor for target engagement. However, for many cross-coupling reactions, this site requires protection to prevent side reactions.[5]
This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed, field-proven protocols for its preparation and subsequent derivatization through key cross-coupling reactions.
Part 1: Synthesis of the this compound Intermediate
The synthesis of this compound is a multi-step process that begins with the construction of the pyrazole core, followed by methylation and iodination. The following workflow outlines a reliable and adaptable synthetic route.
Figure 1: General synthetic workflow for this compound.
Protocol 1.1: Synthesis of 3-Methyl-5-pyrazolone (Precursor)
This foundational step utilizes the well-established Knorr pyrazole synthesis.
Principle: The condensation of a β-dicarbonyl compound (ethyl acetoacetate) with a hydrazine derivative forms the pyrazole ring. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate followed by cyclization and dehydration.
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl acetoacetate (1.0 equiv) in ethanol.
-
Slowly add hydrazine hydrate (1.2 equiv) to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to 80°C and maintain this temperature for 3 hours with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-methyl-5-pyrazolone.
Protocol 1.2: Synthesis of 3-Methoxypyrazole
This protocol is adapted from standard O-alkylation procedures for pyrazolones.[6]
Principle: The hydroxyl group of the tautomeric form of 3-methyl-5-pyrazolone is deprotonated by a strong base to form a pyrazolate anion. This nucleophilic anion then reacts with a methylating agent (e.g., methyl iodide) in an SN2 reaction to form the methoxy ether.
Materials:
-
3-Methyl-5-pyrazolone (from Protocol 1.1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water and Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of sodium hydride (1.0 equiv) in anhydrous DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of 3-methyl-5-pyrazolone (1.0 equiv) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0°C for 30 minutes.
-
While maintaining the temperature at 0°C, add methyl iodide (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-methoxypyrazole.
Protocol 1.3: Synthesis of this compound
This protocol utilizes a mild and effective electrophilic iodination method.
Principle: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. A combination of molecular iodine and an oxidizing agent, such as hydrogen peroxide, generates a more potent electrophilic iodine species (in situ) that readily iodinates the pyrazole ring.
Materials:
-
3-Methoxypyrazole (from Protocol 1.2)
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) and Brine
Procedure:
-
To a round-bottom flask, add a suspension of 3-methoxypyrazole (1.0 equiv) in water.
-
Add molecular iodine (0.5 equiv) to the suspension and stir.
-
Add 30% hydrogen peroxide (0.6 equiv) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by recrystallization or flash column chromatography if necessary.
Part 2: Application in Palladium-Catalyzed Cross-Coupling Reactions
The this compound intermediate is a powerful building block for generating diverse libraries of compounds through palladium-catalyzed cross-coupling reactions. The following section provides detailed, adaptable protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
A Note on N-H Protection: The acidic proton on the pyrazole nitrogen can interfere with some cross-coupling reactions by reacting with the base or coordinating to the metal catalyst. For challenging substrates or to improve yields and reproducibility, protection of the N-H group (e.g., as a Boc, trityl, or ethoxyethyl ether) may be necessary prior to coupling.[5] The protocols below are presented for the N-H free intermediate but can be adapted for N-protected analogues.
Figure 2: Application of this compound in key cross-coupling reactions.
Protocol 2.1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3-methoxypyrazoles
Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a microwave vial or Schlenk tube, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (5 mol%).
-
Seal the vessel and purge with an inert gas for 15-20 minutes to remove oxygen.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring. Microwave irradiation can often shorten reaction times significantly.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 4-aryl-3-methoxypyrazole.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-95 |
| PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 90 | 8 | 80-98 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 6 | 85-99 |
| Table 1: Representative conditions for Suzuki-Miyaura coupling of 4-iodopyrazole analogues. Yields are indicative and based on similar reported transformations. |
Protocol 2.2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-3-methoxypyrazoles
Principle: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[3] The reaction is highly efficient for forming sp²-sp carbon-carbon bonds.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add the anhydrous solvent and the base (3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 50-80°C and monitor by TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 4-alkynyl-3-methoxypyrazole.
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | TEA | THF | 60 | 70-90 |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | 80 | 75-95 |
| Pd(OAc)₂ / XPhos | None (Copper-free) | Cs₂CO₃ | Toluene | 100 | 65-85 |
| Table 2: Representative conditions for Sonogashira coupling of 4-iodopyrazole analogues. Yields are indicative and based on similar reported transformations. |
Protocol 2.3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-3-methoxypyrazoles
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds by coupling an amine with an aryl halide.[7] The choice of phosphine ligand is critical for achieving high yields and broad substrate scope.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos or RuPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium source, phosphine ligand, and base to a dry Schlenk tube or vial.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat the mixture with stirring at 80-110°C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 4-amino-3-methoxypyrazole derivative.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 60-85 |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 70-90 |
| Pd(dba)₂ | tBuDavePhos | K₂CO₃ | Xylene | 120 | 65-88 |
| Table 3: Representative conditions for Buchwald-Hartwig amination of 4-iodopyrazole analogues. Yields are indicative and based on similar reported transformations. |
Conclusion
This compound stands out as a highly strategic and versatile building block in medicinal chemistry. Its synthesis is achievable through a robust and scalable sequence, and the presence of the 4-iodo group provides a reliable handle for extensive diversification. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings offer researchers and drug development professionals a solid foundation for rapidly generating novel pyrazole-based compound libraries. The judicious application of this intermediate, leveraging its unique electronic and structural features, will undoubtedly continue to facilitate the discovery of new and effective therapeutic agents.
References
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of 4-Aryl-3-Methoxy-1H-Pyrazoles
Introduction: The Significance of the 4-Aryl-3-methoxy-1H-pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an aryl group at the 4-position and a methoxy group at the 3-position of the pyrazole ring gives rise to a class of molecules with significant therapeutic potential. These 4-aryl-3-methoxy-1H-pyrazoles have been identified as potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. The strategic placement of substituents on the pyrazole core allows for the fine-tuning of steric and electronic properties, enabling the development of highly selective and potent drug candidates. This guide provides a comprehensive overview of the synthesis of these valuable compounds, starting from the key intermediate, 4-iodo-3-methoxy-1H-pyrazole, and focusing on robust palladium-catalyzed cross-coupling methodologies.
Synthesis of the Key Intermediate: this compound
A reliable and efficient synthesis of the this compound starting material is paramount for the successful generation of a diverse library of 4-aryl derivatives. The most common and effective approach involves the direct electrophilic iodination of the 3-methoxy-1H-pyrazole precursor. The C4 position of the pyrazole ring is electronically activated and sterically accessible, making it highly susceptible to electrophilic attack.
Several iodinating reagents can be employed for this transformation, with the choice often depending on the reactivity of the pyrazole substrate and the desired reaction conditions.[2] For the synthesis of this compound, a mild and effective method utilizes N-iodosuccinimide (NIS) in an appropriate solvent.
Protocol 1: Synthesis of this compound
Materials:
-
3-Methoxy-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-methoxy-1H-pyrazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
Palladium-Catalyzed Cross-Coupling Strategies for Arylation
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.[1] The Suzuki-Miyaura and Stille couplings are particularly well-suited for the arylation of this compound due to their broad functional group tolerance and high efficiency.
The Suzuki-Miyaura Coupling: A Versatile and Robust Method
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1] The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this transformation.
Mechanism and Rationale for Reagent Selection:
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
-
Catalyst System (Palladium Source and Ligand): The choice of the palladium catalyst and ligand is critical for achieving high yields and minimizing side reactions. For electron-rich heterocyclic substrates like this compound, a combination of a palladium(II) precursor, such as palladium(II) acetate (Pd(OAc)₂), with a bulky, electron-rich phosphine ligand like SPhos or XPhos is often highly effective. Alternatively, a pre-formed palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used.[1]
-
Base: The base plays a crucial role in activating the boronic acid for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and yield, and may need to be optimized for specific substrates.
-
Solvent: A mixture of an organic solvent and water is typically employed to dissolve both the organic reactants and the inorganic base. Common solvent systems include 1,4-dioxane/water, toluene/water, or 1,2-dimethoxyethane (DME)/water.
Microwave-Assisted Suzuki-Miyaura Coupling:
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For the Suzuki-Miyaura coupling, microwave heating can significantly reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles.[1]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water, degassed
-
Microwave vial with a crimp cap
-
Microwave reactor
Procedure:
-
To a microwave vial, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), cesium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add a degassed mixture of DME and water (e.g., 4:1 v/v).
-
Seal the vial with a crimp cap and purge with an inert gas (e.g., argon or nitrogen).
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a specified time (typically 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-methoxy-1H-pyrazole.
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a similar substrate, 4-iodo-1-methyl-1H-pyrazole, with various arylboronic acids under microwave irradiation. These results can serve as a valuable guide for the synthesis of 4-aryl-3-methoxy-1H-pyrazoles.[1]
| Entry | Arylboronic Acid | Product | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-3-methoxy-1H-pyrazole | 5 | 95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3-methoxy-1H-pyrazole | 8 | 92 |
| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-3-methoxy-1H-pyrazole | 10 | 88 |
| 4 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-3-methoxy-1H-pyrazole | 10 | 90 |
| 5 | 4-Trifluoromethylphenylboronic acid | 4-(4-Trifluoromethylphenyl)-3-methoxy-1H-pyrazole | 12 | 85 |
| 6 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)-3-methoxy-1H-pyrazole | 8 | 89 |
Yields are based on published data for a similar substrate and may vary for this compound.
The Stille Coupling: An Alternative Approach
The Stille coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. However, a significant drawback is the toxicity of tin compounds.
Mechanism and Key Considerations:
The catalytic cycle of the Stille coupling is analogous to that of the Suzuki-Miyaura reaction.
Figure 2: Catalytic cycle of the Stille coupling.
-
Catalyst: Similar palladium catalysts used in Suzuki-Miyaura couplings are effective for the Stille reaction. Pd(PPh₃)₄ is a common choice.
-
Solvent: Anhydrous, degassed aprotic solvents such as toluene, 1,4-dioxane, or N,N-dimethylformamide (DMF) are typically used.
-
Additives: While not always necessary, the addition of a copper(I) salt, such as copper(I) iodide (CuI), can sometimes accelerate the transmetalation step.
Protocol 3: Stille Coupling of this compound
Materials:
-
This compound
-
Arylstannane (e.g., aryltributylstannane)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI) (optional)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed tube
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylstannane (1.1 eq), Pd₂(dba)₃ (2.5 mol%), PPh₃ (10 mol%), and optionally CuI (10 mol%).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to a temperature between 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
The filtrate can be washed with a saturated aqueous solution of potassium fluoride to remove the tin byproducts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Overview
The following diagram provides a high-level overview of the synthetic workflow from the starting pyrazole to the final 4-aryl-3-methoxy-1H-pyrazole products.
References
Application Notes & Protocols: Strategic N-Protection of 4-Iodo-3-Methoxy-1H-pyrazole for Advanced Synthetic Applications
Introduction: The Strategic Value of a Protected Pyrazole Core
The 4-iodo-3-methoxy-1H-pyrazole scaffold is a highly valuable building block in contemporary drug discovery and medicinal chemistry. Pyrazole derivatives are recognized as privileged structures, forming the core of numerous therapeutic agents with applications ranging from anticancer to anti-inflammatory roles.[1] The strategic placement of an iodine atom at the C4-position provides a versatile synthetic handle for introducing molecular complexity via a host of powerful cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.[2][3]
However, the acidic N-H proton of the pyrazole ring presents a significant challenge for many synthetic transformations. In reactions involving organometallic reagents (e.g., Grignard reagents or organolithiums), the acidic proton will be readily deprotonated, consuming at least one equivalent of the reagent and potentially leading to undesired side reactions or complete reaction failure.[4] Consequently, the strategic protection of the pyrazole nitrogen is not merely an auxiliary step but a mandatory prerequisite for unlocking the full synthetic potential of this scaffold.
This guide provides a detailed analysis of protecting group strategies tailored specifically for this compound. It moves beyond a simple catalog of protecting groups to offer a logical framework for selection based on the intended downstream chemistry, emphasizing chemical stability, orthogonality, and the causality behind protocol choices.
Logical Framework for Protecting Group Selection
The choice of an N-protecting group is dictated by the planned synthetic route. For the this compound substrate, the ideal group must exhibit robust stability during the functionalization of the C-I bond and be removable under conditions that leave the rest of the molecule, including any newly installed moieties, intact.
Caption: General synthetic workflow for this compound.
The critical decision point is the selection of the protecting group, which must be compatible with the specific reaction chosen for the functionalization step.
Caption: Decision matrix for selecting a suitable N-protecting group.
Comparative Analysis of Key Protecting Groups
Here we evaluate four leading candidates for the N-protection of this compound. The selection hinges on balancing stability with ease of removal.
| Protecting Group | Abbreviation | Introduction Conditions | Stability Profile | Deprotection Conditions | Key Considerations |
| (2-Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH, THF, 0 °C to rt[5] | Excellent: Stable to strong bases (n-BuLi), organometallics, and various cross-coupling conditions.[6][7] | Orthogonal: 1. TBAF, THF[5] 2. Strong Acid (e.g., HCl in EtOH)[6] | Ideal for multi-step syntheses involving harsh nucleophiles or bases. Removal requires specific fluoride or strong acid reagents. |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH or K₂CO₃, DMF[8][9] | Good: Stable to basic, reductive, and most cross-coupling conditions. | Orthogonal: 1. Oxidative (DDQ, CAN)[10][11] 2. Strong Acid (TFA)[8][12] | Excellent choice offering non-acidic deprotection. The related 2,4-dimethoxybenzyl (DMB) group can be cleaved under even milder acidic conditions.[10] |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, Et₃N, DCM[13] | Moderate: Stable to hydrogenation and basic conditions.[14] May be unstable to some strong organometallics and Lewis acids.[15] | Acid-Labile: TFA, DCM[16] Specialized: NaBH₄, EtOH (for pyrazoles)[14][17] | Widespread use but acid lability limits its application if acid-sensitive groups are present or will be introduced. |
| Tetrahydropyranyl | THP | DHP, cat. acid (e.g., p-TsOH)[18][19] | Good: Stable to strong bases, organometallics, hydrides, and acylating reagents.[19] | Acid-Labile: Mild acid (e.g., aq. HCl, p-TsOH in alcohol)[20] | Cost-effective and robust to bases. A major drawback is the introduction of a new stereocenter, which can lead to diastereomeric mixtures and complicate purification and NMR analysis.[19] |
Detailed Experimental Protocols
The following protocols are provided as validated, self-contained procedures for the protection and deprotection of the this compound core.
Protocol 1: N-Protection with (2-Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl)
Rationale: This protocol employs a strong hydride base (NaH) to quantitatively deprotonate the pyrazole nitrogen, followed by SN2 displacement on SEM-Cl. Anhydrous conditions are critical to prevent quenching of the base and hydrolysis of the electrophile.[5]
-
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
(2-Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the pyrazole in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add SEM-Cl (1.2 eq) dropwise to the stirring suspension.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the N-SEM protected product.
-
Protocol 2: N-Deprotection of SEM-Protected Pyrazole (Fluoride-Mediated)
Rationale: The cleavage of the SEM group with fluoride ions proceeds via attack of fluoride on the silicon atom, initiating an elimination cascade that liberates the free N-H pyrazole, formaldehyde, and ethene. This method is exceptionally mild and orthogonal to most other protecting groups.[5]
-
Materials:
-
N-SEM-4-iodo-3-methoxy-pyrazole
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the SEM-protected pyrazole (1.0 eq) in THF in a round-bottom flask.
-
Add the TBAF solution (2.0 - 3.0 eq) and stir the mixture at room temperature.
-
The reaction can be gently heated (e.g., to 50 °C) to accelerate the cleavage if necessary. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product via flash column chromatography or recrystallization.
-
Protocol 3: N-Protection with p-Methoxybenzyl Chloride (PMB-Cl)
Rationale: The PMB group is installed via a standard Williamson ether synthesis-type reaction. The electron-donating methoxy group makes the benzyl group highly susceptible to subsequent oxidative or strong acid cleavage.[9][11]
-
Materials:
-
This compound
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Combine this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.
-
Add PMB-Cl (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: N-Deprotection of PMB-Protected Pyrazole (Oxidative Cleavage)
Rationale: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant that selectively removes the electron-rich PMB group via a single-electron transfer (SET) mechanism, which is stabilized by the p-methoxy substituent. This process forms a hemiaminal intermediate that readily hydrolyzes to the free pyrazole.[11] This method is ideal when acid-sensitive groups are present.
-
Materials:
-
N-PMB-4-iodo-3-methoxy-pyrazole
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water (in a ratio of ~18:1 DCM:H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the PMB-protected pyrazole (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ (1.2 - 1.5 eq) portion-wise. The solution will typically turn dark.
-
Stir the reaction at 0 °C to room temperature, monitoring carefully by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir vigorously until the organic layer becomes colorless or pale yellow.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion
The judicious selection of a nitrogen protecting group is a critical step in the synthetic manipulation of this compound. For syntheses requiring high stability to organometallics and a wide range of reaction conditions, the SEM group is a superior choice. For routes where an orthogonal, non-acidic deprotection is advantageous, the PMB group offers a versatile solution via oxidative cleavage. While common, Boc and THP groups should be used with caution due to their acid lability and, in the case of THP, the complication of diastereomer formation. By aligning the protecting group strategy with the overall synthetic plan, researchers can efficiently and reliably access a diverse array of complex molecules from this valuable pyrazole intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. holzer-group.at [holzer-group.at]
- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. total-synthesis.com [total-synthesis.com]
- 12. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 13. japsonline.com [japsonline.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 20. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rapid and Efficient Synthesis of 4-Iodo-3-Methoxy-1H-Pyrazole Derivatives via Microwave-Assisted Chemistry
Abstract
This application note provides a comprehensive guide to the synthesis of 4-iodo-3-methoxy-1H-pyrazole derivatives, a class of valuable building blocks in medicinal chemistry and drug discovery.[1] We present a robust, high-yield protocol that leverages the efficiency of microwave-assisted organic synthesis (MAOS). The methodology significantly reduces reaction times from hours to minutes when compared to conventional heating methods.[2][3] This guide details the mechanistic rationale, step-by-step experimental protocols, safety considerations, and expected outcomes, designed for researchers, chemists, and professionals in pharmaceutical development.
Introduction: The Strategic Advantage of Microwave Synthesis
Pyrazole scaffolds are central to the development of numerous therapeutic agents, exhibiting a wide range of biological activities.[1] The targeted functionalization of the pyrazole ring, particularly with iodine at the C4 position and a methoxy group at C3, creates a versatile intermediate ripe for further elaboration through cross-coupling reactions like Suzuki and Sonogashira.[4][5]
Conventional synthetic methods often require prolonged heating, which can lead to side product formation and lower yields.[2][6] Microwave-assisted synthesis emerges as a superior alternative, offering several key advantages rooted in its unique heating mechanism:
-
Rapid, Volumetric Heating: Microwaves directly couple with polar molecules in the reaction mixture, leading to instantaneous and uniform heating that bypasses the slower process of thermal conduction from vessel walls.[2][7]
-
Accelerated Reaction Rates: By efficiently supplying energy, microwave irradiation helps reaction molecules quickly overcome the activation energy barrier, dramatically shortening reaction times—often from hours to mere minutes.[3][6][8]
-
Improved Yields and Purity: The rapid heating and short reaction times minimize the thermal degradation of reactants and products, often leading to cleaner reaction profiles and higher isolated yields.[6][9]
-
Enhanced Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, ensuring high reproducibility of experimental results.[6]
This protocol harnesses these "green chemistry" principles to provide an efficient and reliable pathway to this compound derivatives.[9][10]
Mechanistic Rationale: Electrophilic Iodination
The synthesis proceeds in two key stages: the formation of a 3-methoxy-1H-pyrazole precursor, followed by a microwave-assisted electrophilic iodination at the electron-rich C4 position.
-
Precursor Synthesis: The process begins with the formation of a 3-hydroxy-1H-pyrazole (a pyrazolone), typically through a Knorr condensation of a β-ketoester with a substituted hydrazine.[11][12] This is followed by O-methylation of the hydroxyl group. A related procedure for a 4-bromo analog uses sodium hydride and methyl iodide for this alkylation step.[13]
-
Microwave-Assisted Iodination: The C4 position of the pyrazole ring is highly susceptible to electrophilic aromatic substitution. The reaction is performed using an iodinating agent such as N-Iodosuccinimide (NIS) or an iodine/oxidant system.[4][14] Microwave irradiation accelerates this step by rapidly achieving the optimal reaction temperature and potentially stabilizing polar intermediates or transition states involved in the electrophilic attack.[15]
Overall Synthetic Workflow
The diagram below outlines the sequential process for synthesizing the target compounds, starting from a generic 1-substituted-1H-pyrazol-3(2H)-one.
Caption: Sequential workflow for the synthesis of this compound derivatives.
Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Users must be fully trained in the operation of the specific microwave reactor being used.[16]
Materials and Equipment
-
Reagents: 1-Substituted-3-methoxy-1H-pyrazole, N-Iodosuccinimide (NIS), Acetonitrile (MeCN, HPLC grade), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Saturated Sodium Thiosulfate solution, Brine.
-
Equipment: Dedicated laboratory microwave reactor (e.g., Anton Paar Monowave, CEM Discover) with appropriate certified pressure-rated glass vials and magnetic stir bars.[16], Rotary evaporator, Magnetic stirrer, Standard laboratory glassware, Silica gel for column chromatography.
Protocol: Microwave-Assisted Iodination of 1-Phenyl-3-methoxy-1H-pyrazole
This protocol provides a representative example for the C4 iodination.
-
Vessel Preparation: To a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add 1-phenyl-3-methoxy-1H-pyrazole (1.0 mmol, 174 mg).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 mmol, 247 mg) followed by 3 mL of Acetonitrile.
-
Vessel Sealing: Securely cap the vessel using the appropriate crimper for the microwave reactor system.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the following reaction parameters:
-
Temperature: 120 °C (Use ramp-to-temperature setting)
-
Hold Time: 10 minutes
-
Power: Dynamic (Allow instrument to automatically adjust power to maintain temperature)
-
Stirring: Medium-High
-
-
Reaction Cooldown: After the irradiation cycle is complete, allow the vessel to cool to below 50 °C before carefully removing it from the reactor.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of Dichloromethane (DCM).
-
Wash the organic layer sequentially with 15 mL of saturated sodium thiosulfate solution (to quench any remaining iodine), 15 mL of water, and 15 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20% EtOAc) to yield the pure 4-iodo-3-methoxy-1-phenyl-1H-pyrazole as a solid.
Data and Expected Results
The microwave-assisted protocol provides a significant improvement over conventional methods. The following table summarizes typical reaction parameters.
| Substrate | Iodinating Agent | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) |
| 1-Phenyl-3-methoxy-1H-pyrazole | NIS | MeCN | 120 | 10 | 85-95% |
| 1-Methyl-3-methoxy-1H-pyrazole | NIS | MeCN | 120 | 10 | 80-90% |
| 1-(p-tolyl)-3-methoxy-1H-pyrazole | I₂ / CAN | MeCN | 140 | 15 | 75-85% |
Characterization (Example: 4-Iodo-3-methoxy-1-phenyl-1H-pyrazole):
-
¹H NMR (CDCl₃): Expect characteristic peaks for the aromatic protons, a singlet for the C5-H of the pyrazole ring, and a singlet for the methoxy group protons.
-
¹³C NMR (CDCl₃): Expect signals corresponding to the iodinated C4, the methoxy-substituted C3, and other aromatic and pyrazole carbons.
-
Mass Spectrometry (ESI-MS): Calculated for C₁₀H₉IN₂O, m/z [M+H]⁺ 300.98; Found 300.98.
Safety and Troubleshooting
Critical Safety Precautions
-
Never Use Domestic Ovens: Laboratory microwave reactors are specifically designed with safety interlocks, pressure monitoring, and corrosion-resistant cavities. Domestic ovens are extremely hazardous for chemical synthesis.[16]
-
Solvent Choice: Use solvents with a reasonably high boiling point and good microwave absorption properties (high tan δ), such as acetonitrile, DMF, or ethanol.[10] Avoid highly volatile or non-polar solvents.
-
Pressure Management: Never exceed the maximum recommended volume for the reaction vials. Be aware of reactions that may generate gaseous byproducts, leading to an unexpected pressure increase.[7] If unsure, start with a lower temperature or smaller scale.[16]
-
Exothermic Reactions: For potentially highly exothermic reactions, program a slower temperature ramp or reduce the reactant concentration to maintain control.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient temperature or time. | Increase the reaction temperature in 10-20 °C increments or the hold time in 5-minute increments. |
| Poor microwave absorption. | If using a low-polarity solvent, add a small amount of a high-absorbing co-solvent or an ionic liquid.[10] | |
| Formation of Byproducts | Temperature is too high, causing degradation. | Reduce the reaction temperature. Confirm the stability of your starting material under the reaction conditions. |
| Reaction time is too long. | Reduce the hold time. Monitor the reaction at shorter intervals to find the optimal endpoint. | |
| Reaction Fails to Reach Set Temperature | Microwave power is insufficient or vessel/reagents are not absorbing energy. | Ensure the reactor is functioning correctly. Confirm the solvent is appropriate for microwave heating. Increase the reaction volume if it is below the minimum required for the instrument's temperature sensor. |
Conclusion
Microwave-assisted organic synthesis offers a powerful, efficient, and reproducible platform for the preparation of this compound derivatives.[6][17] By dramatically reducing reaction times and often improving yields, this technology accelerates the discovery and development process for new chemical entities. The protocol described herein is robust and can be adapted for a variety of substituted pyrazole precursors, making it a valuable tool for medicinal and synthetic chemists.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. mdpi.com [mdpi.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. Microwave assisted green organic synthesis [wisdomlib.org]
- 10. bspublications.net [bspublications.net]
- 11. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Safety Considerations for Microwave Synthesis [cem.com]
- 17. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 4-iodo-3-methoxy-1H-pyrazole: An Application Note for Pharmaceutical Research and Development
Introduction: The Significance of 4-iodo-3-methoxy-1H-pyrazole in Modern Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including roles as kinase inhibitors in oncology and as anti-inflammatory agents.[1][3] The strategic introduction of a halogen, such as iodine, onto the pyrazole ring can significantly modulate a compound's physicochemical properties, including lipophilicity, which may enhance membrane permeability and cellular uptake.[1] Specifically, this compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, where the iodine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions.[4][5]
This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, designed for researchers and drug development professionals. The methodology emphasizes safety, efficiency, and reproducibility, addressing the common challenges associated with scaling up laboratory procedures.[6]
Reaction Scheme: Electrophilic Iodination of 3-methoxy-1H-pyrazole
The selected synthetic route involves the direct electrophilic iodination of the precursor, 3-methoxy-1H-pyrazole, at the C4 position. This position is typically susceptible to electrophilic attack in pyrazole systems. The use of N-iodosuccinimide (NIS) in the presence of an acid catalyst provides a reliable and effective method for this transformation.[7]
Overall Reaction:
Experimental Workflow Visualization
The following diagram outlines the key stages of the scale-up synthesis process, from reagent preparation to final product isolation and characterization.
Caption: Workflow for the scale-up synthesis of this compound.
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 grams of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[8][9][10]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| 3-methoxy-1H-pyrazole | 67771-47-5 | 98.10 | 44.0 g | 0.448 | Starting Material |
| N-Iodosuccinimide (NIS) | 516-12-1 | 224.99 | 105.8 g | 0.470 | 1.05 eq. |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 880 mL | - | Anhydrous, reaction solvent |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | 3.4 mL | 0.045 | 0.1 eq. (Catalyst) |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 2 L | - | Extraction Solvent |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | - | - | For 10% w/v aqueous solution |
| Brine (Saturated NaCl) | - | - | 500 mL | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | 50 g | - | Drying agent |
| Silica Gel | - | - | ~1 kg | - | For column chromatography |
Step-by-Step Procedure
-
Reactor Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of nitrogen.
-
Dissolution of Starting Material: Charge the reactor with 3-methoxy-1H-pyrazole (44.0 g, 0.448 mol) and anhydrous acetonitrile (880 mL). Stir the mixture until the solid is completely dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Catalyst Addition: Slowly add trifluoroacetic acid (3.4 mL, 0.045 mol) to the cooled solution.
-
Addition of NIS: Add N-iodosuccinimide (105.8 g, 0.470 mol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The controlled addition is crucial on a larger scale to manage any potential exotherm.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Cool the reaction mixture back to 0-5 °C and slowly quench by adding 500 mL of a 10% (w/v) aqueous sodium thiosulfate solution to neutralize any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 400 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a solid.
Causality and Scientific Rationale
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is selected over molecular iodine (I₂) as it is a milder and more selective electrophilic iodinating agent, often leading to cleaner reactions and higher yields, especially for electron-rich heterocyclic systems.[7] The use of NIS in conjunction with an acid catalyst like trifluoroacetic acid (TFA) enhances the electrophilicity of the iodine, facilitating the reaction with moderately activated pyrazoles.[11]
-
Solvent Selection: Acetonitrile is an excellent solvent for this reaction due to its ability to dissolve both the starting material and NIS, its relatively high polarity which can stabilize charged intermediates, and its inertness under the reaction conditions.
-
Temperature Control: Initial cooling to 0-5 °C and portion-wise addition of NIS are critical for controlling the reaction exotherm. Poor temperature control on a large scale can lead to side reactions and product degradation due to the decreased surface-area-to-volume ratio, which hampers efficient heat dissipation.[6]
-
Aqueous Work-up: The sodium thiosulfate quench is essential to remove any residual NIS or elemental iodine, which can complicate purification. The subsequent brine wash helps to remove water and inorganic salts from the organic phase.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Standard PPE, including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[9][10]
-
N-Iodosuccinimide (NIS): NIS is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
Iodine: Iodine is corrosive and can cause severe irritation to the skin, eyes, and respiratory tract.[12] In case of fire, it can release toxic fumes.[12]
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with extreme care, using appropriate gloves and eye protection.
-
Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.[8]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization Data
The identity and purity of the synthesized this compound (CAS 1350325-05-1) should be confirmed by standard analytical techniques.[13]
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H), 3.95 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 158.0, 137.5, 58.0, 55.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₄H₅IN₂O [M+H]⁺: 224.95; found 224.9.
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; sub-optimal temperature control leading to side products; inefficient extraction. | Ensure complete consumption of starting material by TLC before work-up. Maintain strict temperature control during NIS addition. Perform multiple extractions to ensure complete product recovery. |
| Formation of Di-iodinated Product | Excess of iodinating agent; reaction temperature too high. | Use no more than 1.05 equivalents of NIS. Maintain the reaction temperature below 10 °C during addition. |
| Product Contamination | Incomplete quenching of iodine; insufficient washing. | Ensure the color of iodine is fully discharged during the thiosulfate wash. Perform an additional brine wash if necessary. |
| Difficulty in Purification | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexane is recommended. |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a valuable building block in pharmaceutical research. By carefully controlling reaction parameters, particularly temperature, and employing a robust work-up and purification strategy, this compound can be reliably produced on a large scale with high purity. The principles and troubleshooting guidance outlined herein are intended to facilitate the successful transition of this synthesis from the laboratory bench to pilot-scale production.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publishatcj.com [publishatcj.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICSC 0167 - IODINE [chemicalsafety.ilo.org]
- 13. This compound 97% | CAS: 1350325-05-1 | AChemBlock [achemblock.com]
Application Notes and Protocols for the Analytical Characterization of 4-iodo-3-methoxy-1H-pyrazole
Introduction
4-iodo-3-methoxy-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise characterization of such molecules is paramount to ensure their identity, purity, and quality for research and development applications. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the thorough characterization of this compound.
The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a foundational framework for robust and reliable analysis. The protocols are grounded in established analytical principles and data from closely related halogenated pyrazole compounds, providing a strong starting point for method development and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the identity and substitution pattern of this compound.
Rationale for NMR Analysis
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, we expect to observe signals for the methoxy protons, the pyrazole ring proton, and the N-H proton. ¹³C NMR complements this by providing information about the carbon skeleton of the molecule.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the analysis of similar pyrazole derivatives, the following table summarizes the predicted chemical shifts for this compound.[1] It is important to note that actual chemical shifts can be influenced by the solvent and concentration.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH ₃-O | ~3.8 | ~55-60 |
| C5-H | ~7.5-8.0 | ~130-140 |
| NH | Broad, ~10-13 | - |
| C 3-OCH₃ | - | ~150-160 |
| C 4-I | - | ~55-65 |
| C 5-H | - | ~130-140 |
Protocol for NMR Analysis
1.3.1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
1.3.2. Instrumental Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (adjust for signal-to-noise)
-
Spectral Width: -2 to 16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more (due to lower natural abundance)
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
1.3.3. Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule. For pyrazoles, the N-H proton often appears as a broad singlet.[2]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Rationale for MS Analysis
For this compound, mass spectrometry will confirm the molecular weight (223.96 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct. Fragmentation patterns can provide further structural confirmation.
Expected Fragmentation Pattern
The fragmentation of pyrazole rings often involves the loss of HCN or N₂.[3] For this compound, key fragmentation pathways may include the loss of:
-
A methyl radical (•CH₃) from the methoxy group.
-
A molecule of formaldehyde (CH₂O) from the methoxy group.
-
An iodine radical (•I).
-
A molecule of hydrogen cyanide (HCN).
Protocol for MS Analysis (LC-MS)
2.3.1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
2.3.2. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to elute the compound, and then re-equilibrate. A generic gradient could be 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
2.3.3. Mass Spectrometry (MS) Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive (to detect [M+H]⁺) and/or Negative (to detect [M-H]⁻).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 8-12 L/min (typically nitrogen).
-
Mass Range: m/z 50-500.
2.3.4. Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ at m/z 224.97 or [M-H]⁻ at m/z 222.95).
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and intermediates. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Rationale for HPLC Analysis
An HPLC method with UV detection is essential for quantifying the purity of this compound. The pyrazole ring system contains a chromophore that allows for UV detection.
Protocol for HPLC Purity Analysis
3.2.1. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol/water mixture) to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3.2.2. HPLC Parameters:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for pyrazole derivatives.[4]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid or formic acid to improve peak shape.[5] A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 210-254 nm, to be determined by UV-Vis spectroscopy).
3.2.3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity of the sample.
-
The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for FTIR Analysis
The FTIR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-O functional groups. The presence and position of these bands can confirm the compound's structure.
Expected FTIR Absorption Bands
Based on data for pyrazole and its derivatives, the following characteristic peaks are expected[2][6]:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch | 3100-3300 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic, -OCH₃) | 2850-2960 |
| C=C / C=N stretch (ring) | 1500-1600 |
| C-O stretch | 1000-1250 |
| C-I stretch | 500-600 |
Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Clean the crystal after analysis.
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound.
Rationale for Elemental Analysis
This technique provides a fundamental confirmation of the empirical formula of the synthesized compound. The experimentally determined percentages of C, H, and N should be in close agreement with the theoretical values for the molecular formula C₄H₅IN₂O.[7][8]
Theoretical vs. Expected Experimental Values
The theoretical elemental composition of this compound (MW: 223.96 g/mol ) is:
-
Carbon (C): 21.45%
-
Hydrogen (H): 2.25%
-
Nitrogen (N): 12.50%
Acceptance Criteria: The experimentally determined values should typically be within ±0.4% of the theoretical values.[9]
Protocol for Elemental Analysis (Combustion Method)
-
Accurately weigh 1-3 mg of the dry, homogeneous sample into a tin or silver capsule.
-
The sample is combusted at high temperatures (≥900 °C) in a stream of oxygen.
-
The resulting combustion gases (CO₂, H₂O, N₂) are separated by a chromatographic column.
-
The amount of each gas is quantified using a thermal conductivity detector.
-
The instrument's software calculates the percentage of each element.
Experimental Workflows
Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of this compound.
Workflow for Purity and Identity Confirmation
Caption: Workflow for confirming the purity and identity of a batch of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijcpa.in [ijcpa.in]
- 5. 4-Iodopyrazole | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 8. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 9. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-iodo-3-methoxy-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-iodo-3-methoxy-1H-pyrazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the synthesis of this compound?
The most prevalent and reliable method for synthesizing this compound is through the electrophilic iodination of 3-methoxy-1H-pyrazole. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution.[1] The C4 position is particularly activated due to the electronic effects of the two nitrogen atoms, directing the electrophile to this site.[1]
Commonly used iodinating systems include:
-
Iodine (I₂) with an oxidizing agent: This is a classic and cost-effective approach. Oxidants like ceric ammonium nitrate (CAN), hydrogen peroxide, or nitric acid are used to generate a more potent electrophilic iodine species (e.g., I+) in situ.[2][3]
-
N-Iodosuccinimide (NIS): NIS is a milder and often more selective iodinating agent, suitable for substrates that may be sensitive to harsh oxidative conditions.[3] It is often used in conjunction with an acid catalyst.
Q2: Why am I observing the formation of di-iodinated byproducts?
The formation of di-iodinated species can occur if the reaction conditions are too harsh or if an excess of the iodinating agent is used. The pyrazole ring, being electron-rich, can undergo a second iodination if the mono-iodinated product is still sufficiently activated and reaction conditions permit.
Causality:
-
Excess Iodinating Reagent: Using a significant excess of I₂/oxidant or NIS can drive the reaction towards di-substitution.
-
High Temperature: Elevated temperatures can increase the reaction rate and potentially lead to over-iodination.[4]
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the formation of the desired mono-iodinated product can result in the formation of di-iodinated impurities.
Q3: I am struggling with the purification of the final product. What are the recommended procedures?
Purification of this compound can be challenging due to the potential presence of unreacted starting material, isomeric byproducts, and di-iodinated species.
Recommended Purification Strategy:
-
Aqueous Workup: After the reaction is complete, a quench with a reducing agent like sodium thiosulfate (Na₂S₂O₃) is crucial to remove any unreacted iodine.[2][3] This is typically followed by extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Column Chromatography: Silica gel column chromatography is the most effective method for isolating the pure product.[2][3] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended to achieve good separation.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent final purification step.[5]
Q4: Can I perform this reaction under solvent-free conditions?
Solvent-free, or mechanochemical, methods are gaining traction as environmentally friendly alternatives.[6] For the iodination of heterocycles, grinding the reactants together, sometimes with a catalytic amount of a Lewis acid like silver nitrate (AgNO₃), can be effective.[6] This approach can lead to shorter reaction times and simplified workup procedures. However, optimization for this specific substrate would be necessary.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: Low or No Yield of this compound
Possible Causes & Solutions
| Potential Cause | Underlying Principle | Troubleshooting Steps |
| Ineffective Iodinating Species | The electrophilicity of molecular iodine (I₂) alone is often insufficient for efficient iodination of less activated aromatic systems.[6] An oxidant is required to generate a more potent electrophile. | Solution: Ensure the presence and appropriate stoichiometry of an oxidizing agent like Ceric Ammonium Nitrate (CAN) or hydrogen peroxide.[2][3] |
| Incorrect pH/Acidic Conditions | Some iodination reactions, particularly those using NIS, benefit from acidic conditions to enhance the electrophilicity of the iodine source.[3] | Solution: Consider adding a catalytic amount of an acid, such as trifluoroacetic acid (TFA), when using NIS.[3] |
| Decomposition of Starting Material | 3-methoxy-1H-pyrazole may be unstable under overly harsh reaction conditions (e.g., strong acids, high temperatures). | Solution: Monitor the reaction temperature carefully. If using a strong oxidant, consider adding it slowly and at a lower temperature to control any exotherm.[7] |
| Inadequate Mixing | Poor mixing can lead to localized concentrations of reactants and "hot spots," resulting in side reactions and lower yields, especially on a larger scale.[7] | Solution: Ensure vigorous and efficient stirring throughout the reaction. For scale-up, evaluate the mixing efficiency of your reactor.[7] |
Problem 2: Formation of Isomeric Byproducts (e.g., 5-iodo-3-methoxy-1H-pyrazole)
Possible Causes & Solutions
While the C4 position is electronically favored for electrophilic attack, side reactions can lead to the formation of other isomers.
| Potential Cause | Underlying Principle | Troubleshooting Steps |
| Reaction Conditions Favoring Kinetic or Thermodynamic Products | The choice of solvent, temperature, and iodinating agent can influence the regioselectivity of the reaction. | Solution: Screen different solvents and temperatures. Milder conditions (e.g., lower temperature, less reactive iodinating agent like NIS) may favor the formation of the thermodynamically more stable C4-iodo isomer. |
| Use of Strong Bases (leading to deprotonation-iodination) | While not the primary method for C4 iodination, the use of strong bases like n-butyllithium (n-BuLi) can deprotonate the pyrazole ring, and subsequent quenching with iodine can lead to iodination at different positions, often favoring the C5 position.[2][8] | Solution: Unless C5 iodination is desired, avoid the use of strong organometallic bases. Stick to electrophilic iodination methods for C4 selectivity.[8] |
Problem 3: Reaction Stalls or Fails to Go to Completion
Possible Causes & Solutions
| Potential Cause | Underlying Principle | Troubleshooting Steps |
| Insufficient Amount of Iodinating Agent | The stoichiometry of the iodinating agent is critical. An insufficient amount will result in incomplete conversion of the starting material. | Solution: Carefully check the molar equivalents of your iodinating agent and oxidant. It is common to use a slight excess (1.1-1.3 equivalents) of the iodinating species.[2] |
| Deactivation of the Catalyst/Oxidant | The presence of impurities in the starting material or solvent can quench the oxidant or catalyst. | Solution: Use pure, dry solvents and ensure the starting 3-methoxy-1H-pyrazole is of high purity. |
| Low Reaction Temperature | While high temperatures can cause side reactions, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate. | Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C) while monitoring for the formation of byproducts by TLC. |
Experimental Workflow & Diagrams
Generalized Workflow for Electrophilic Iodination
The following diagram illustrates a typical workflow for the synthesis of this compound via electrophilic iodination.
Caption: A generalized workflow for the synthesis and purification.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low yield issues.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
Technical Support Center: Synthesis of 4-iodo-3-methoxy-1H-pyrazole
Welcome to the dedicated technical support center for the synthesis of 4-iodo-3-methoxy-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction outcomes. The inherent reactivity of the pyrazole ring, influenced by the activating methoxy group, presents unique challenges that this guide aims to address in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The synthesis typically involves the direct iodination of 3-methoxy-1H-pyrazole. The choice of iodinating agent is critical for achieving high yield and regioselectivity. Common and effective methods include:
-
N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent, often used in solvents like acetonitrile or DMF.[1][2] For less reactive substrates, an acid catalyst such as trifluoroacetic acid (TFA) may be required.[3]
-
Iodine with an Oxidant: A combination of molecular iodine (I₂) with an oxidizing agent is a powerful system for iodinating pyrazoles. Ceric Ammonium Nitrate (CAN) is a frequently used oxidant that can promote regioselective iodination at the C4 position.[4][5] Other oxidants like hydrogen peroxide (H₂O₂) offer a "greener" alternative with water as the only byproduct.[4][6]
Q2: Why is iodination favored at the C4 position of 3-methoxy-1H-pyrazole?
A2: Electrophilic substitution on the pyrazole ring is generally favored at the C4 position due to the electronic properties of the heterocyclic ring.[7] The two nitrogen atoms decrease the electron density at C3 and C5, making C4 the most nucleophilic carbon. The presence of the electron-donating methoxy group at C3 further activates the ring towards electrophilic attack, reinforcing the preference for substitution at C4.
Q3: Can over-iodination occur, and how can it be prevented?
A3: Yes, over-iodination to form di-iodinated pyrazole derivatives is a common side reaction, especially given the activating nature of the methoxy group.[4] To prevent this:
-
Control Stoichiometry: Use a carefully controlled amount of the iodinating agent (typically 1.0 to 1.2 equivalents).
-
Monitor the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Control Temperature: Running the reaction at a lower temperature can help to control the reaction rate and minimize over-iodination.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired this compound
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Increase reaction time and continue monitoring by TLC/LC-MS. - Gently heat the reaction mixture if using a mild iodinating agent like NIS. - Consider a more reactive iodinating system, such as I₂/CAN.[5] |
| Sub-optimal Reagent Choice | - For electron-rich pyrazoles like 3-methoxypyrazole, NIS in acetonitrile at room temperature is often a good starting point. - If the reaction is sluggish, a catalytic amount of an acid like TFA can be added to activate the NIS.[3] |
| Degradation of Starting Material or Product | - Ensure the reaction conditions are not too harsh. If using strong acids or high temperatures, consider milder alternatives. - The product, an iodo-pyrazole, can be sensitive to light and air. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction from light. |
| Loss during Work-up and Purification | - this compound may have some water solubility. Minimize aqueous washes or perform back-extraction of the aqueous layers. - Use a well-chosen solvent system for column chromatography to ensure good separation from impurities without excessive band broadening. |
Issue 2: Formation of Significant Impurities
Potential Causes & Recommended Solutions
A. Regioisomeric Impurities (e.g., 5-iodo-3-methoxy-1H-pyrazole)
While C4 iodination is electronically favored, small amounts of the C5 isomer can sometimes form.
-
Cause: Under certain conditions, particularly with organometallic intermediates (which are not the standard approach for this synthesis but are used for other pyrazole iodinations), the regioselectivity can be altered.[4][5]
-
Solution: Employing electrophilic iodination methods like NIS or I₂/CAN strongly favors the C4-iodo isomer.[4][5] Purification by column chromatography is typically effective for removing minor regioisomers.
B. Over-iodination (Di-iodinated Product)
-
Cause: The pyrazole ring is activated by the methoxy group, making it susceptible to a second iodination.[4]
-
Solution:
-
Carefully control the stoichiometry of the iodinating agent to near 1:1.
-
Add the iodinating agent portion-wise to maintain a low concentration in the reaction mixture.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
C. N-Iodination
-
Cause: While less common for pyrazoles compared to other heterocycles, iodination on the nitrogen is a theoretical possibility.
-
Solution: This is generally not a significant issue in pyrazole chemistry under standard electrophilic iodination conditions. If suspected, characterization by ¹H NMR and ¹³C NMR will clearly differentiate N-iodo from C-iodo products.
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a typical experimental workflow for the synthesis and a logical approach to troubleshooting common issues.
Caption: A typical workflow for the synthesis of this compound and a troubleshooting decision tree.
Key Reaction Parameters
The choice of iodinating system can significantly impact the outcome. The following table summarizes key parameters for two common methods.
| Parameter | Method A: N-Iodosuccinimide (NIS) | Method B: Iodine (I₂) / CAN |
| Solvent | Acetonitrile (ACN), Dimethylformamide (DMF) | Acetonitrile (ACN), Methanol (MeOH) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Stoichiometry | NIS: 1.0 - 1.2 eq. | I₂: ~0.6 eq., CAN: ~1.1 eq.[5] |
| Catalyst | Trifluoroacetic acid (TFA) (optional, for less reactive substrates)[3] | None required |
| Work-up | Quench with aq. Na₂S₂O₃ | Quench with aq. Na₂S₂O₃ |
| Pros | Mild conditions, high selectivity.[2] | Highly effective, good for less reactive substrates.[4][5] |
| Cons | May be slow for deactivated pyrazoles. | CAN is a strong oxidant and may not be compatible with sensitive functional groups. |
Detailed Experimental Protocols
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
-
Under an inert atmosphere (N₂ or Ar), dissolve 3-methoxy-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.1 eq.) portion-wise over 15-20 minutes, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodination using I₂ and Ceric Ammonium Nitrate (CAN)
-
Dissolve 3-methoxy-1H-pyrazole (1.0 eq.) and iodine (I₂, 0.6 eq.) in acetonitrile.[5]
-
Slowly add a solution of Ceric Ammonium Nitrate (CAN, 1.1 eq.) in acetonitrile to the mixture at room temperature.[5]
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate) (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. calibrechem.com [calibrechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimization of Suzuki Coupling with 4-iodo-3-methoxy-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing the Suzuki-Miyaura cross-coupling reaction of 4-iodo-3-methoxy-1H-pyrazole. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in a laboratory setting, offering explanations grounded in mechanistic principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in Suzuki coupling?
A1: this compound is generally a reactive substrate for Suzuki coupling. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a palladium(0) catalyst, which is the first step in the catalytic cycle.[1][2] The electron-donating nature of the methoxy group and the pyrazole ring can influence the electronic properties of the substrate, potentially affecting the overall reaction rate.
Q2: Why is the choice of base so critical for this specific substrate?
A2: The base plays a multifaceted role in the Suzuki-Miyaura coupling.[2] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[2] For N-heterocyclic substrates like this compound, the basicity and solubility of the chosen base are paramount. An inappropriate base can lead to side reactions such as dehalogenation of the starting material or protodeboronation of the boronic acid coupling partner.[3][4]
Q3: Can the unprotected N-H of the pyrazole ring interfere with the reaction?
A3: Yes, the acidic proton on the pyrazole nitrogen can potentially interfere with the catalytic cycle. It can react with the base or even coordinate to the palladium center, leading to catalyst inhibition.[5] In some cases, this can result in lower yields or the need for higher catalyst loadings.[5] While many Suzuki couplings with unprotected N-heterocycles are successful, if issues arise, N-protection of the pyrazole should be considered as a troubleshooting step.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound and provides a logical, step-by-step approach to resolving them.
Problem 1: Low to No Conversion of Starting Material
You've set up your Suzuki coupling with this compound, but TLC or LC-MS analysis shows predominantly unreacted starting material.
Initial Diagnostic Workflow
Caption: Initial troubleshooting for low conversion.
Possible Cause & Recommended Action
-
Inactive Catalyst:
-
Explanation: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture, leading to deactivation.[2] Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[6]
-
Solution:
-
Verify Catalyst Activity: Test your catalyst with a reliable, high-yielding Suzuki reaction (e.g., iodobenzene with phenylboronic acid) to confirm its activity.
-
Use a Pre-catalyst: Consider using air- and moisture-stable palladium pre-catalysts, such as those incorporating Buchwald ligands (e.g., XPhos Pd G2).[7] These often provide more consistent results.
-
Proper Handling: Always handle catalysts under an inert atmosphere (nitrogen or argon).
-
-
-
Inefficient Base/Solvent Combination:
-
Explanation: The effectiveness of the base is highly dependent on its solubility in the reaction medium.[8] For the boronate to form and participate in transmetalation, the base must be at least partially dissolved. A common issue is using a strong but insoluble base in a non-polar solvent.
-
Solution:
-
Screen Bases: Test a variety of inorganic bases with different properties. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective choices for heteroaryl couplings due to their higher solubility in organic solvents compared to sodium or potassium carbonate.[5][9]
-
Optimize Solvent System: A mixture of an aprotic organic solvent and water (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water) is often optimal.[2][7][10] The water aids in dissolving the inorganic base and facilitates the catalytic cycle. The ratio of organic solvent to water may need to be optimized.
-
-
-
Suboptimal Ligand Choice:
-
Explanation: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[11] For heteroaryl substrates, standard ligands like triphenylphosphine (PPh₃) may not be sufficient, especially if the substrate is sterically hindered or electronically challenging.[6]
-
Solution:
-
Employ Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or other electron-rich, bulky phosphines (e.g., P(t-Bu)₃) are often superior for coupling heteroaryl halides.[7][9][11] They promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Screen a Ligand Kit: If available, use a pre-packaged ligand screening kit to quickly identify the optimal ligand for your specific substrate combination.
-
-
Problem 2: Significant Formation of Side Products
Your reaction proceeds, but you observe significant amounts of homocoupled boronic acid, dehalogenated starting material, or other impurities.
Side Product Identification and Mitigation
| Side Product | Probable Cause | Recommended Solution |
| Boronic Acid Homocoupling (Ar-Ar from your boronic acid) | Oxidation of the Pd(0) catalyst to Pd(II) by residual oxygen, which then promotes homocoupling.[12] Can also occur if using a Pd(II) precatalyst without efficient reduction. | Rigorously degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.[12] Use a Pd(0) source or ensure efficient in-situ reduction of your Pd(II) precatalyst. |
| Dehalogenation (Formation of 3-methoxy-1H-pyrazole) | This can be a significant side reaction with iodo-pyrazoles.[13] It can be promoted by certain bases, high temperatures, or the presence of hydride sources (e.g., from the solvent).[4] | Screen different bases; sometimes a weaker base can minimize dehalogenation. Lowering the reaction temperature may also be beneficial. Ensure the use of high-purity, anhydrous solvents. In some cases, switching from an iodo to a bromo or chloro derivative can reduce dehalogenation.[13] |
| Protodeboronation (Loss of the boronic acid group) | The boronic acid can be cleaved by water or other protic sources, especially under harsh basic conditions or at elevated temperatures.[3][5] This is more common with electron-deficient or heteroaryl boronic acids. | Use a less aqueous solvent system or consider using a boronic acid pinacol ester (Bpin) or a potassium organotrifluoroborate salt (BF₃K).[3][14][15] These are generally more stable to protodeboronation and release the boronic acid slowly under the reaction conditions. |
Catalytic Cycle and Points of Failure
Caption: Suzuki cycle and common side reactions.
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. It is designed to be a self-validating system, but further optimization of the parameters in the table below may be required for specific coupling partners.
Reaction Parameters for Optimization
| Parameter | Recommended Starting Condition | Alternatives for Optimization | Rationale |
| Palladium Source | XPhos Pd G2 (2 mol%) | Pd(PPh₃)₄ (5 mol%), Pd(OAc)₂ (2 mol%) | Pre-catalysts offer stability and reliability.[7] Pd(PPh₃)₄ is a classic choice but less stable. |
| Ligand | XPhos (4 mol%) | SPhos, P(t-Bu)₃·HBF₄ | Bulky, electron-rich ligands are often superior for heteroaryl couplings.[9][11] |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv), K₂CO₃ (3.0 equiv) | K₃PO₄ and Cs₂CO₃ offer good solubility and are effective for N-heterocycles.[5] |
| Boron Source | Arylboronic Acid (1.2 equiv) | Arylboronic acid pinacol ester (1.2 equiv) | Esters can improve stability and reduce protodeboronation.[3] |
| Solvent System | 1,4-Dioxane/H₂O (4:1 v/v) | Toluene/EtOH/H₂O (4:1:1), DME/H₂O (4:1) | Aqueous mixtures are crucial for dissolving the base and facilitating the reaction.[2][7] |
| Temperature | 90 °C | 80 - 110 °C (Conventional), 120 °C (Microwave) | Higher temperatures can increase reaction rates but may also promote side reactions like dehalogenation.[4] |
Step-by-Step Procedure
-
Reaction Setup: To a dry reaction vessel (e.g., a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst and ligand (or the combined pre-catalyst like XPhos Pd G2).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dehalogenation of 4-Iodo-3-methoxy-1H-pyrazole
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-iodo-3-methoxy-1H-pyrazole in cross-coupling reactions. This resource provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to address the common and often frustrating side reaction of dehalogenation (also known as hydrodehalogenation). Our goal is to help you maximize the yield of your desired coupled product and streamline your synthetic campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coupling reaction with this compound is yielding a significant amount of the dehalogenated byproduct, 3-methoxy-1H-pyrazole. What is the underlying mechanism?
A1: This is a classic and frequently encountered issue. The formation of 3-methoxy-1H-pyrazole is the result of a competitive side reaction called hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom.[1] This pathway competes directly with your desired cross-coupling catalytic cycle.
Mechanistic Insight: The undesired dehalogenation pathway typically originates after the initial oxidative addition of your this compound to the Pd(0) catalyst. The resulting Ar-Pd(II)-I intermediate is central to both the desired and undesired pathways. Dehalogenation occurs when this intermediate captures a hydride source, forming an Ar-Pd(II)-H species. This species then undergoes reductive elimination to yield the dehalogenated pyrazole (Ar-H) and regenerates the Pd(0) catalyst, which can continue to participate in either cycle.[2][3]
The source of the hydride can be varied and is often subtle. Common sources include:
-
Bases: Amine bases or alkoxides.
-
Solvents: Alcohols, or even trace water in the reaction mixture.[2][3]
-
Reagents: Boronic acids/esters or other organometallic reagents can sometimes act as hydride donors.
Below is a diagram illustrating the competition between the productive Suzuki-Miyaura coupling cycle and the off-cycle dehalogenation pathway.
Q2: How can I strategically minimize the dehalogenation of this compound? What are the most critical parameters to optimize?
A2: Minimizing dehalogenation requires optimizing the reaction conditions to favor the kinetics of the desired C-C (or C-N, C-O) bond-forming reductive elimination over the undesired C-H bond-forming pathway. N-heterocyclic halides, like iodopyrazoles, are particularly susceptible to this side reaction.[3] The key is to accelerate the productive steps of the catalytic cycle.
Here is a breakdown of the most impactful parameters to investigate:
| Parameter | Recommendation & Rationale |
| Ligand Choice | Use bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are highly recommended.[1] Rationale: These ligands accelerate the rate of reductive elimination (the final step to your product), helping it to outcompete the hydride capture and subsequent dehalogenation.[1][3] They stabilize the Pd(0) state and promote efficient oxidative addition. |
| Base Selection | Use a weaker, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often superior choices to strong organic bases (like NaOtBu) or alkoxides.[3][4] Rationale: Stronger bases, especially alkoxides, can be a direct source of hydrides, promoting dehalogenation. Weaker bases are sufficient to facilitate the transmetalation step without introducing competitive side reactions.[2][5] |
| Solvent System | Use anhydrous, aprotic solvents. Toluene, dioxane, or THF are generally preferred.[6][7] Rationale: Protic solvents like alcohols can directly act as hydride donors. While some Suzuki protocols require water as a co-solvent, its amount should be minimized and carefully controlled. Ensure all solvents are rigorously dried and degassed. |
| Temperature | Start at lower temperatures (e.g., 60-80 °C) and increase only if necessary. Rationale: Higher temperatures can sometimes increase the rate of dehalogenation relative to the desired coupling.[1] It's often better to find a more active catalyst/ligand system than to force a sluggish reaction with excessive heat. |
| Reagent Purity & N-H Protection | Ensure high purity of all reagents and consider N-H protection. Rationale: The N-H proton on the pyrazole ring is acidic. Under basic conditions, it will be deprotonated. This can sometimes complicate the reaction by altering the electronic properties of the ring or by coordinating to the palladium catalyst.[3][8] If dehalogenation persists, protecting the pyrazole nitrogen with a group like Boc or SEM can suppress this side reaction.[8][9] |
The following flowchart provides a logical troubleshooting sequence when encountering dehalogenation.
Q3: Can you provide a robust, starting-point protocol for a Suzuki-Miyaura coupling with this compound that is designed to suppress dehalogenation?
A3: Certainly. The following protocol incorporates the best practices discussed above, utilizing a modern catalyst system known for its efficacy with challenging heteroaryl halides. This should serve as an excellent starting point for your specific substrate.
Optimized Protocol: Suzuki-Miyaura Coupling
Reaction Scheme: this compound + Arylboronic Acid → 4-aryl-3-methoxy-1H-pyrazole
| Component | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 224 mg | Ensure starting material is pure and dry. |
| Arylboronic Acid | 1.2 - 1.5 | Varies | Use a slight excess to drive the reaction. |
| Pd₂(dba)₃ | 0.01 (1 mol % Pd) | 9.2 mg | Palladium source. Pre-catalysts can also be used. |
| SPhos | 0.03 (3 mol %) | 12.3 mg | Bulky, electron-rich ligand. |
| K₃PO₄ (Potassium Phosphate) | 2.5 | 531 mg | Finely ground, anhydrous base. |
| Toluene/H₂O (10:1) | - | 4.4 mL (4 mL / 0.4 mL) | Use anhydrous, degassed solvents. |
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.01 mmol) and SPhos (0.03 mmol) and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed toluene (4 mL) and degassed water (0.4 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the iodopyrazole and the formation of both the desired product and the dehalogenated byproduct (3-methoxy-1H-pyrazole).[9]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Q4: I am performing a Sonogashira coupling. Are the considerations the same?
A4: The fundamental principles are very similar, as dehalogenation remains a potential side reaction in Sonogashira couplings. However, the catalyst system is different, typically involving both palladium and a copper(I) co-catalyst.
Key Considerations for Sonogashira Coupling:
-
Copper Co-catalyst: The presence of a copper salt (typically CuI) is crucial for the Sonogashira mechanism.[10][11] Ensure your CuI is fresh and of high quality.
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard.[10] While these can be hydride sources, they are often necessary for the deprotonation of the terminal alkyne. Use the minimum effective amount.
-
Solvent: Anhydrous THF or DMF are common choices.[10]
-
Temperature: These reactions can often be run at milder temperatures, sometimes even room temperature, which can help suppress dehalogenation.
Starting Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., TEA, 3.0 equiv).
-
Stir for 5-10 minutes, then add the terminal alkyne (1.2 equiv) dropwise.
-
Heat the mixture to 50-70 °C and monitor by TLC or LC-MS.[10]
-
Workup involves dilution with an organic solvent, filtration through Celite to remove catalysts, washing with aqueous NH₄Cl (to remove copper salts) and brine, followed by standard drying and purification.[10]
By carefully selecting your ligand, base, and solvent system, and by maintaining strict control over reaction temperature and atmosphere, you can effectively mitigate the dehalogenation of this compound and significantly improve the efficiency of your coupling reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Column Chromatography of 4-iodo-3-methoxy-1H-pyrazole
Welcome to the technical support center for the purification of 4-iodo-3-methoxy-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the column chromatography of this specific pyrazole derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: The most common and effective methods for purifying substituted pyrazoles, including iodo-pyrazole derivatives, are silica gel column chromatography and recrystallization.[1][2][3] Column chromatography is particularly useful for separating the target compound from closely related impurities, such as regioisomers or unreacted starting materials.[3] Recrystallization can be an excellent option if the crude product is a solid and has relatively high purity (e.g., >90%).[1]
Q2: What is a good starting solvent system for the column chromatography of this compound?
A2: A common eluent system for the chromatography of halogenated pyrazoles is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[3] The ideal ratio should be determined by Thin Layer Chromatography (TLC) analysis of the crude material. A good starting point for TLC development would be a 10-30% ethyl acetate in hexane mixture.
Q3: My this compound seems to be degrading on the silica gel column. What can I do to prevent this?
A3: Some pyrazole derivatives can be sensitive to the acidic nature of standard silica gel.[4] If you suspect degradation, you can deactivate the silica gel before use. This is achieved by preparing a slurry of the silica gel in your chosen non-polar solvent and adding a small amount of a base, such as triethylamine (typically 0.1-1% of the total solvent volume).[4][5] Alternatively, using neutral alumina as the stationary phase can be a viable option for basic or acid-sensitive compounds.[5]
Q4: The purified fractions of my compound are colored. How can I remove the color?
A4: Colored impurities are a common issue in pyrazole synthesis and purification.[4][6] If the colored impurity co-elutes with your product, you can treat the combined, evaporated fractions with activated charcoal.[3][4][6] Dissolve the product in a suitable organic solvent, add a small amount of activated charcoal, stir for a short period, and then filter the mixture through a pad of celite to remove the charcoal.[3] Subsequent recrystallization can also help in removing colored impurities.[3][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound.
| Symptom | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation of Spots on TLC | - Inappropriate solvent system polarity. | - Systematically vary the polarity of your eluent. A common approach is to use mixtures of hexane and ethyl acetate in varying ratios (e.g., 9:1, 4:1, 2:1).[3] - For more polar impurities, consider adding a small amount of methanol to your eluent system. |
| Product is Tailing or Streaking on the Column | - Compound is too polar for the chosen solvent system. - Strong interaction with the acidic silica gel.[4][5] - Overloading the column with the crude sample. | - Increase the polarity of the eluent. - Deactivate the silica gel with triethylamine (0.1-1%) or use neutral alumina.[4][5] - Ensure the amount of crude material is not more than 1-5% of the mass of the silica gel. |
| Low Yield of Purified Product | - Incomplete elution from the column. - Degradation on the silica gel.[4] - Co-elution of the product with an impurity. | - After your main product has eluted, flush the column with a highly polar solvent (e.g., 10% methanol in ethyl acetate) to check for any remaining compound. - Use deactivated silica gel or run the column quickly (flash chromatography) to minimize contact time.[4] - Re-optimize your TLC conditions to achieve better separation between the product and the impurity. |
| Purified Product is an Oil and Not a Solid | - Presence of residual solvent. - Impurities lowering the melting point. | - Dry the product under high vacuum for an extended period to remove all volatile solvents. Gentle heating can be applied if the compound is thermally stable.[3] - If impurities are suspected, re-purify the oil by column chromatography using a shallower gradient or consider recrystallization from a suitable solvent system.[3] |
Experimental Protocols
Protocol 1: TLC Analysis and Solvent System Optimization
Objective: To determine the optimal mobile phase for the column chromatography of this compound.
Methodology:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate (e.g., start with 80:20 hexane:ethyl acetate).
-
Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.3-0.4 for the desired product, with good separation from all impurities.[3]
Protocol 2: Silica Gel Column Chromatography
Objective: To purify crude this compound using flash column chromatography.
Methodology:
-
Column Packing:
-
Prepare a slurry of silica gel in the determined non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel bed.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]
-
-
Elution:
-
Carefully add the optimized eluent to the top of the column.
-
Apply pressure (e.g., from a hand pump or nitrogen line) to begin the elution process.[4]
-
Collect fractions in separate test tubes.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Further dry the purified product under high vacuum to remove any residual solvent.[3]
-
Troubleshooting Workflow
Caption: A troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-iodo-3-methoxy-1H-pyrazole
Introduction
Welcome to the technical support guide for cross-coupling reactions involving 4-iodo-3-methoxy-1H-pyrazole. This pyrazole derivative is a valuable building block in medicinal chemistry and materials science. However, its successful functionalization via palladium-catalyzed cross-coupling reactions requires careful selection of the catalytic system and reaction parameters. The inherent characteristics of the pyrazole ring—specifically its potential to act as an N-heterocyclic ligand and the high reactivity of the C-I bond—present unique challenges, such as catalyst inhibition and a propensity for side reactions.[1][2][3]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights in a direct question-and-answer format. We will address common issues, from initial catalyst selection to troubleshooting low yields and minimizing unwanted byproducts.
Frequently Asked Questions (FAQs)
Section 1: Catalyst & Ligand Selection
Q1: I am starting a project with this compound. What are the best general-purpose palladium catalysts for different cross-coupling reactions?
A1: The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for oxidative addition.[4] However, the choice of ligand is critical to ensure efficient and clean conversion. Here are robust starting points for common coupling reactions:
-
Suzuki-Miyaura Coupling: A classic and often effective starting point is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4] For improved yields, especially with challenging boronic acids, a combination of a Palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) is highly recommended.[5] These advanced ligands accelerate the rate-limiting reductive elimination step, which can outcompete side reactions.[5]
-
Sonogashira Coupling: The standard catalyst system consists of a palladium source, such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[2][6] This combination is highly effective for coupling with terminal alkynes.
-
Buchwald-Hartwig Amination: This reaction is highly dependent on the ligand. For C-N bond formation with pyrazoles, bulky biarylphosphine ligands are essential.[7][8] A good starting point is a catalyst system generated from Pd₂(dba)₃ or Pd(OAc)₂ with a ligand like tBuDavePhos.[9][10] The choice of ligand may vary depending on whether the amine substrate contains β-hydrogens.[10]
-
Heck-Mizoroki Reaction: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[11][12] The ligand choice is crucial; studies have shown that triethyl phosphite (P(OEt)₃) can provide excellent yields for the Heck coupling of N-protected 4-iodopyrazoles with acrylates.[11]
Q2: My pyrazole has an unprotected N-H group. Will this interfere with the catalyst?
A2: Yes, this is a critical consideration. The N-H proton of the pyrazole ring is acidic and can be deprotonated by the base in the reaction mixture.[1] The resulting pyrazolate anion can coordinate strongly to the palladium center, acting as a ligand and potentially inhibiting or deactivating the catalyst.[1][2] This can lead to low or no conversion.
Solutions:
-
N-H Protection: The most straightforward solution is to protect the pyrazole nitrogen with a suitable group (e.g., Boc, Trityl, PMB) before performing the cross-coupling.[3][11] The protecting group can be removed in a subsequent step.
-
Careful Catalyst/Ligand Selection: If proceeding with the unprotected pyrazole, using bulky, electron-rich ligands can sometimes mitigate the issue. These ligands can create a sterically hindered environment around the palladium center, disfavoring coordination of the pyrazolate.
-
Use of Precatalysts: Modern palladium precatalysts are often more robust and less susceptible to inhibition than catalysts generated in situ from Pd(0) sources.
Section 2: Troubleshooting Poor Yields & Side Reactions
Q3: My primary side product is 3-methoxy-1H-pyrazole (the deiodinated starting material). What causes this and how can I prevent it?
A3: This side reaction is known as hydrodehalogenation or deiodination and is a very common issue with iodo-heterocycles, including 4-iodopyrazoles.[5][13] It occurs when the aryl-palladium intermediate reacts with a hydrogen source in the mixture instead of the desired coupling partner.
Primary Causes & Solutions:
-
Inappropriate Ligand: If the reductive elimination step is slow, the Ar-Pd-I intermediate has more time to undergo side reactions.
-
Protic Solvents/Bases: Solvents like alcohols or water, or bases like alkoxides, can act as hydride sources.
-
High Reaction Temperature: Elevated temperatures can increase the rate of deiodination.[5]
-
Solution: Attempt the reaction at the lowest possible temperature that still allows for reasonable conversion. It may require longer reaction times but can significantly improve the product-to-byproduct ratio.[2]
-
-
Choice of Halogen: While your starting material is fixed, it's worth noting that bromo- and chloro-pyrazoles are generally less prone to dehalogenation than their iodo counterparts.[14][15]
Q4: My reaction has stalled with low conversion, and I see starting material remaining. What should I investigate first?
A4: Low or no conversion can stem from several factors. A systematic approach is best for diagnosis.
-
Reagent Quality: This is the most common and often overlooked cause.
-
Solvents & Bases: Ensure you are using anhydrous, degassed solvents, especially for Sonogashira and Buchwald-Hartwig reactions.[2] Oxygen can lead to catalyst deactivation and alkyne homocoupling (Glaser coupling).[2][16] Ensure bases are finely powdered and have been stored properly to avoid hydration.[17]
-
-
Catalyst Activity:
-
Age and Storage: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade upon exposure to air.[17] If your catalyst is old or has not been stored under an inert atmosphere, its activity may be compromised.
-
Test Reaction: Perform a control reaction with a known, highly reactive substrate pair to confirm your catalyst is active.[17]
-
-
Reaction Conditions:
-
Temperature: Aryl iodides are reactive, but many cross-coupling reactions still require heat (typically 80-110 °C) to proceed efficiently.[17][18] If you are running the reaction at room temperature, a gradual increase in heat may be necessary.
-
Base Solubility: The base must have some solubility in the reaction medium to be effective.[17][19] For Suzuki couplings, adding a small amount of water can help dissolve inorganic bases like K₂CO₃ and facilitate the reaction.[17]
-
Q5: I'm performing a Sonogashira coupling and observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this?
A5: Glaser coupling is a common side reaction in copper-catalyzed Sonogashira reactions and is promoted by the presence of oxygen.[2][16]
-
Ensure Anaerobic Conditions: This is the most critical factor. Thoroughly degas your solvent and reaction mixture by bubbling an inert gas (argon or nitrogen) through it or by using freeze-pump-thaw cycles.[2] Maintain a positive pressure of inert gas throughout the reaction.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can maintain a low concentration, favoring the cross-coupling pathway over homocoupling.[2]
-
Consider Copper-Free Conditions: If homocoupling remains problematic, investigate copper-free Sonogashira protocols. These often require specific ligands and conditions but eliminate the primary catalyst for the Glaser side reaction.
Data Presentation & Recommended Conditions
The following table summarizes recommended starting conditions for various cross-coupling reactions with this compound, based on protocols for similar 4-iodopyrazole substrates.
| Coupling Reaction | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5%) | - | K₂CO₃ or Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90-100 | [4][17] |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2) | Toluene or Dioxane | 80-110 | [1][5] |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) | - (CuI 4-10 mol%) | Et₃N (2-3) | DMF or THF | RT - 80 | [2] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2-5%) | tBuDavePhos (8-20%) | tBuOK or K₃PO₄ (2) | Toluene or Xylene | 100-130 | [9][10] |
| Heck-Mizoroki | Pd(OAc)₂ (1-2%) | P(OEt)₃ (4%) | Et₃N (2) | DMF | 100-120 | [11] |
Troubleshooting Guides & Workflows
The following diagrams provide logical workflows for diagnosing and solving common experimental issues.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents [beilstein-journals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. DSpace [repository.kaust.edu.sa]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Synthesis of 4-iodo-3-methoxy-1H-pyrazole
Welcome to the technical support resource for the synthesis of 4-iodo-3-methoxy-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges related to impurity management, offering troubleshooting advice, detailed protocols, and mechanistic insights to enhance the yield, purity, and reproducibility of your synthesis.
Frequently Asked Questions (FAQs)
Question 1: What are the primary impurities encountered during the synthesis of this compound, and why do they form?
The synthesis of this compound typically involves the electrophilic iodination of the 3-methoxy-1H-pyrazole starting material. The methoxy group at the C3 position is an activating, ortho-para directing group, which significantly influences the reaction's regioselectivity. The primary impurities arise from competing reactions on the electron-rich pyrazole ring.
Common Impurities:
-
Unreacted Starting Material (3-methoxy-1H-pyrazole): Results from incomplete reaction due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry.
-
Regioisomeric Impurity (5-iodo-3-methoxy-1H-pyrazole): The C5 position is also activated by the C3-methoxy group (an "ortho" position relative to the activating group), making it susceptible to electrophilic attack. The formation of this isomer is a common challenge in achieving high regioselectivity.[1][2]
-
Over-iodination Products (e.g., 4,5-diiodo-3-methoxy-1H-pyrazole): The introduction of an iodine atom does not sufficiently deactivate the pyrazole ring to prevent a second iodination, especially when using an excess of a potent iodinating agent or harsh reaction conditions.[3]
-
Degradation Products: Iodinated pyrazoles can exhibit instability under certain conditions. For instance, strong acidic conditions or prolonged heating can lead to decomposition.[1]
The formation of these impurities is governed by the interplay between the inherent reactivity of the pyrazole core and the specific reaction conditions employed.
Caption: Key reaction pathways in the synthesis of this compound.
Question 2: My synthesis yields a mixture of 4-iodo and 5-iodo isomers. How can I improve the regioselectivity for the desired C4 position?
Achieving high C4 regioselectivity is a critical challenge. Electrophilic substitution on the pyrazole ring is electronically favored at the C4 position, but this preference can be eroded by reaction conditions and the choice of iodinating agent.[4]
Strategies to Enhance C4 Selectivity:
-
Choice of Iodinating System: The reactivity of the electrophilic iodine species is paramount.
-
Milder, Controlled Systems: Systems that generate the electrophilic species in situ often provide better control. The use of molecular iodine (I₂) in the presence of an oxidant like Ceric Ammonium Nitrate (CAN) is highly effective for the C4-iodination of substituted pyrazoles.[2][5] This system is believed to generate a more controlled, less aggressive iodinating agent, favoring attack at the most electronically rich C4 position.
-
N-Iodosuccinimide (NIS): NIS, often used in an acidic medium like acetic acid or trifluoroacetic acid (TFA), is another effective reagent.[6][7] However, its reactivity must be carefully managed by controlling temperature and reaction time to avoid over-iodination or loss of selectivity.
-
-
Reaction Conditions:
-
Temperature Control: Running the reaction at lower temperatures can enhance selectivity by favoring the kinetically controlled product (C4-iodo) over the thermodynamically controlled one. Start reactions at 0°C or room temperature before considering heating.
-
Solvent Choice: Solvents like acetonitrile or acetic acid are commonly used.[1] The choice of solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the product distribution.
-
-
Steric Hindrance: While not applicable to the parent 3-methoxy-1H-pyrazole, it's a useful concept. Introducing a bulky substituent at the N1 position can sterically block the C5 position, thus directing iodination exclusively to C4.[1] This is a common strategy in multi-step syntheses.
Question 3: How can I effectively remove unreacted starting material and di-iodinated impurities from my final product?
A robust purification strategy is essential for isolating this compound with high purity. A multi-step approach is often most effective.
-
Aqueous Workup: After the reaction is complete, quenching with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) is critical to remove excess iodine.[6][8] This is followed by extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Column Chromatography: This is the most reliable method for separating the desired product from closely related impurities.[6][8]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient elution using a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective. The less polar di-iodinated product will elute first, followed by the desired 4-iodo product, the 5-iodo isomer, and finally the most polar starting material.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to remove trace impurities and improve the crystalline form. This method is particularly good for removing small amounts of isomeric impurities if there is a significant difference in solubility. A patent suggests that pyrazoles can be purified by converting them into acid addition salts, crystallizing the salt, and then neutralizing to recover the purified pyrazole.[9]
Question 4: What are the best analytical methods for characterizing the product and quantifying its purity?
Accurate analytical characterization is crucial for confirming the structure and assessing the purity of your final product. A combination of techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation and isomer differentiation.[10]
-
¹H NMR: The proton at the C5 position of the 4-iodo product will appear as a distinct singlet in the aromatic region (typically >7.5 ppm). The corresponding C4 proton in the 5-iodo isomer will have a different chemical shift, allowing for clear identification and quantification by integration.
-
¹³C NMR: The carbon atom attached to the iodine (C4) will show a characteristic low-field shift due to the heavy atom effect, which can be predicted and compared with calculated values.[11]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment in pharmaceutical development.[12][13]
-
Method: A reverse-phase C18 column with a gradient elution of water (often with 0.1% TFA or formic acid) and acetonitrile or methanol is a good starting point.
-
Detection: UV detection is suitable as the pyrazole ring is a chromophore. Wavelengths around 210-254 nm are typically used. This method can effectively separate the starting material, product, and all major impurities, allowing for precise quantification of purity (e.g., >98.0%).[13]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capability of mass spectrometry. It is invaluable for identifying unknown impurities by providing the molecular weight of each separated component.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal iodinating agent; Reagent decomposition; Product loss during workup. | - Increase reaction time or temperature cautiously, monitoring by TLC/LC-MS.[14]- Switch to a more reactive iodinating system (e.g., I₂/CAN or NIS/TFA).[1]- Ensure reagents are pure and dry.- Optimize pH during extraction to prevent product loss to the aqueous phase.[15] |
| Mixture of 4- and 5-Iodo Isomers | Poor regioselectivity; Reaction conditions too harsh (e.g., high temperature). | - Use a more selective iodinating system like I₂/CAN, which is known to favor C4 iodination.[2]- Lower the reaction temperature to favor the kinetic product.- If possible in the synthetic design, introduce a bulky N1-substituent to sterically block the C5 position.[1] |
| Presence of Di-iodinated Product | Over-iodination due to excess iodinating agent or high reactivity. | - Carefully control the stoichiometry; use no more than 1.0-1.1 equivalents of the iodinating agent.[3]- Use a milder iodinating agent or reduce the reaction temperature.- Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Complex, Inseparable Mixture | Decomposition of starting material or product; Unstable functional groups under reaction conditions. | - Consider a milder iodination protocol (e.g., I₂/H₂O₂ in water).[16]- If acidic conditions are generated, add a non-nucleophilic base like lithium carbonate.[3]- Ensure the starting material is stable under the chosen conditions before proceeding. |
Key Experimental Protocols
Protocol 1: Regioselective C4-Iodination using I₂/CAN
This protocol is adapted from established methods for the highly regioselective C4-iodination of pyrazoles.[1][2][6]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxy-1H-pyrazole (1.0 mmol, 1.0 eq) in acetonitrile (6 mL).
-
Reagent Addition: To the solution, add elemental iodine (I₂) (1.3 mmol, 1.3 eq). Stir the mixture until the iodine is dissolved.
-
Initiation: In a separate flask, dissolve ceric ammonium nitrate (CAN) (1.1 mmol, 1.1 eq) in acetonitrile (4 mL). Add this CAN solution dropwise to the pyrazole/iodine mixture over 10-15 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL).
-
Extraction: Dilute the mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Protocol 2: Analytical Characterization by ¹H NMR
-
Sample Preparation: Weigh approximately 5-10 mg of the purified product.[10]
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[10]
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Desired Product (this compound): Look for a singlet for the C5-H proton, a singlet for the OCH₃ protons, and a broad singlet for the N-H proton.
-
Impurities: Compare the integration of the C5-H signal of the product with the signals corresponding to the C4-H of the 5-iodo isomer or the C4/C5 protons of the starting material to determine the relative amounts.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijcpa.in [ijcpa.in]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Showdown: A Comparative Guide to 4-iodo-3-methoxy-1H-pyrazole and 4-bromo-3-methoxypyrazole in Palladium-Catalyzed Coupling Reactions
Executive Summary
In the landscape of medicinal chemistry and materials science, functionalized pyrazoles are foundational building blocks, prized for their diverse biological activities and versatile chemical properties.[1][2] The strategic introduction of aryl, alkyl, or alkynyl groups onto the pyrazole core, typically via transition-metal-catalyzed cross-coupling reactions, is a cornerstone of modern synthetic chemistry. This guide provides an in-depth, comparative analysis of two key intermediates: 4-iodo-3-methoxy-1H-pyrazole and 4-bromo-3-methoxypyrazole. We will dissect their relative performance in cornerstone reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings, grounding our analysis in mechanistic principles and providing actionable experimental protocols for researchers in the field. The core finding is that while the iodo-derivative offers superior reactivity, enabling milder conditions and faster kinetics, the bromo-analog presents advantages in stability, cost, and a reduced propensity for certain side reactions, making the choice of substrate a critical strategic decision.
The Pyrazole Scaffold and the Halogen's Crucial Role
The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[3][4] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, allows for diverse substitution patterns that can be fine-tuned to modulate pharmacological activity.[1] Functionalization at the C4-position is a common strategy for elaborating the pyrazole core. This is most efficiently achieved through palladium-catalyzed cross-coupling reactions, which hinge on the reactivity of a halogen substituent at that position.
The choice of halogen—iodine versus bromine—is far from trivial. It directly influences the most critical step in the catalytic cycle of most cross-coupling reactions: oxidative addition .
The Decisive Step: Oxidative Addition & Mechanistic Underpinnings
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) share a common mechanistic pathway. The catalytic cycle begins when a Pd(0) complex reacts with the aryl halide (Ar-X) in an oxidative addition step, forming a Pd(II) intermediate. This step involves the cleavage of the carbon-halogen (C-X) bond and is frequently the rate-determining step of the entire cycle.[5]
The reactivity trend for aryl halides in this crucial step is almost universally I > Br > Cl .[6] This is a direct consequence of the carbon-halogen bond dissociation energies (BDEs):
-
C-I Bond: ~228 kJ/mol
-
C-Br Bond: ~285 kJ/mol
The significantly weaker C-I bond in this compound means it requires less energy to break, leading to a faster rate of oxidative addition compared to the C-Br bond in its bromo counterpart.[7] This fundamental difference in reactivity has profound implications for reaction conditions, catalyst loading, and overall efficiency.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. View of A review on Chemistry and Therapeutic effect of Pyrazole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. oxidative addition and palladium coupling [employees.csbsju.edu]
Navigating the Synthetic Landscape of Pyrazoles: A Comparative Guide to the Reactivity of Iodinated Isomers
For the modern medicinal chemist and process scientist, the pyrazole nucleus is a cornerstone of drug design. Its versatile structure is a privileged scaffold found in a multitude of blockbuster drugs. The strategic functionalization of this heterocycle is therefore a critical endeavor, with palladium-catalyzed cross-coupling reactions of halogenated pyrazoles standing out as a particularly powerful approach. Among the halogens, iodine offers the highest reactivity, making iodinated pyrazoles premium starting materials for the construction of complex molecular architectures.[1][2]
However, not all iodopyrazole isomers are created equal. The position of the iodine atom on the pyrazole ring profoundly influences its reactivity in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Understanding these differences is key to efficient route design, catalyst selection, and reaction optimization. This guide provides an in-depth comparison of the reactivity of 3-iodo, 4-iodo, and 5-iodopyrazole isomers, supported by mechanistic insights and practical experimental protocols.
The Decisive Factors: Electronic and Steric Effects on Reactivity
The reactivity of an iodopyrazole in a palladium-catalyzed cross-coupling reaction is primarily governed by the ease of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-iodine bond. The rate of this step is dictated by the electronic properties and steric environment of the C-I bond.[2]
Electronic Effects: The pyrazole ring is a π-excessive five-membered heterocycle, but the presence of two nitrogen atoms leads to an uneven distribution of electron density.[3]
-
C4-Position: This position is the most electron-rich carbon in the pyrazole ring. Consequently, the C4-I bond is less polarized and generally less reactive towards oxidative addition compared to the C3 and C5 positions.
-
C3 and C5-Positions: These positions are adjacent to the nitrogen atoms and are significantly more electron-deficient. This electron deficiency makes the C3-I and C5-I bonds more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
Steric Hindrance: The accessibility of the C-I bond to the bulky palladium catalyst is another critical factor.
-
C5-Position: This position is often the most sterically accessible, especially when the N1 position is substituted with a protecting group.
-
C3-Position: The reactivity of the C3-iodo isomer can be influenced by the nature of the substituent at the N2-position of the tautomeric form or the N1-protecting group.
-
C4-Position: While electronically less favored, the C4-position is generally sterically unencumbered.
A crucial aspect for any cross-coupling reaction involving pyrazoles is the management of the N-H proton. Unprotected pyrazoles can act as ligands, coordinating to the palladium catalyst and inhibiting its activity. Therefore, the use of an appropriate N-protecting group is often essential for successful and reproducible outcomes.[4]
Isomer Reactivity in Key Cross-Coupling Reactions
While direct, side-by-side kinetic studies comparing all three isomers under identical conditions are scarce in the literature, a general reactivity trend can be inferred from existing data and fundamental principles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron compound, is a workhorse in medicinal chemistry.[5] For iodopyrazoles, the expected reactivity trend is:
5-Iodopyrazole > 3-Iodopyrazole > 4-Iodopyrazole
This trend is supported by the higher reactivity of 3-bromopyrazoles compared to 4-bromopyrazoles in Suzuki couplings. Given the greater reactivity of iodides over bromides, a similar trend is expected for the iodo analogs.[1] The electron-deficient nature of the C5 and C3 positions facilitates the rate-determining oxidative addition step.
Table 1: Predicted Relative Reactivity of Iodopyrazole Isomers in Suzuki-Miyaura Coupling
| Isomer | Predicted Reactivity | Rationale |
| 5-Iodopyrazole | Highest | Electron-deficient position, generally sterically accessible. |
| 3-Iodopyrazole | High | Electron-deficient position, reactivity can be modulated by N-substitution. |
| 4-Iodopyrazole | Moderate | Electron-rich position, leading to a slower oxidative addition. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyrazoles.[6][7][8] The catalytic cycle involves both palladium and copper catalysts.[8] The relative reactivity of iodopyrazole isomers in the Sonogashira reaction is expected to follow a similar trend to the Suzuki coupling.
5-Iodopyrazole ≈ 3-Iodopyrazole > 4-Iodopyrazole
The electron-deficient nature of the C3 and C5 positions is again the dominant factor driving the reactivity.
Table 2: Predicted Relative Reactivity of Iodopyrazole Isomers in Sonogashira Coupling
| Isomer | Predicted Reactivity | Rationale |
| 5-Iodopyrazole | High | Favorable electronic and steric profile for oxidative addition. |
| 3-Iodopyrazole | High | Electron-deficient nature promotes reactivity. |
| 4-Iodopyrazole | Moderate | Less favorable electronics for the initial step of the catalytic cycle. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[9] The reactivity of iodopyrazoles in this reaction is also heavily influenced by the electronic nature of the carbon atom bearing the iodine.
5-Iodopyrazole > 3-Iodopyrazole > 4-Iodopyrazole
Studies on the amination of bromoindazoles have suggested that the 5-position is slightly more reactive than the 4-position.[1] This observation, combined with the electronic arguments for pyrazoles, supports the predicted reactivity trend.
Table 3: Predicted Relative Reactivity of Iodopyrazole Isomers in Buchwald-Hartwig Amination
| Isomer | Predicted Reactivity | Rationale |
| 5-Iodopyrazole | Highest | Electron-deficient and sterically accessible, facilitating catalyst-substrate interaction. |
| 3-Iodopyrazole | High | Electron-deficient character favors the oxidative addition step. |
| 4-Iodopyrazole | Moderate | Electron-rich nature of the C4 position slows down the catalytic cycle. |
Experimental Protocols
The following protocols provide a starting point for comparing the reactivity of N-protected iodopyrazole isomers. It is recommended to run the reactions in parallel under identical conditions for a direct comparison.
General Workflow for Reactivity Comparison
Caption: Workflow for comparing iodopyrazole isomer reactivity.
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-Iodopyrazoles
Materials:
-
N-Boc-3-iodopyrazole, N-Boc-4-iodopyrazole, N-Boc-5-iodopyrazole
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
K₂CO₃
-
Toluene/H₂O (4:1)
Procedure:
-
To a series of identical reaction vials, add the respective N-Boc-iodopyrazole isomer (0.1 mmol, 1.0 equiv.), phenylboronic acid (0.12 mmol, 1.2 equiv.), and K₂CO₃ (0.2 mmol, 2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.005 mmol, 5 mol%) to each vial.
-
Add 1 mL of a degassed 4:1 mixture of toluene and water to each vial.
-
Seal the vials and heat the reactions at 90 °C for a specified time (e.g., 2, 4, 6, 8 hours).
-
At each time point, take an aliquot from each reaction, quench with water, and extract with ethyl acetate.
-
Analyze the organic extracts by LC-MS or GC-MS to determine the conversion and yield of the coupled product.
Protocol 2: Sonogashira Coupling of N-SEM-Iodopyrazoles
Materials:
-
N-SEM-3-iodopyrazole, N-SEM-4-iodopyrazole, N-SEM-5-iodopyrazole
-
Phenylacetylene
-
PdCl₂(PPh₃)₂
-
CuI
-
Triethylamine (TEA)
-
THF
Procedure:
-
To a series of identical oven-dried reaction vials under an inert atmosphere, add the respective N-SEM-iodopyrazole isomer (0.1 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.002 mmol, 2 mol%), and CuI (0.004 mmol, 4 mol%).
-
Add 1 mL of anhydrous THF and triethylamine (0.3 mmol, 3.0 equiv.).
-
Add phenylacetylene (0.12 mmol, 1.2 equiv.) dropwise.
-
Stir the reactions at room temperature for a specified time (e.g., 1, 2, 4, 6 hours).
-
At each time point, take an aliquot, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Analyze the organic extracts by LC-MS or GC-MS to monitor the progress of the reaction for each isomer.
Protocol 3: Buchwald-Hartwig Amination of N-Trityl-Iodopyrazoles
Materials:
-
N-Trityl-3-iodopyrazole, N-Trityl-4-iodopyrazole, N-Trityl-5-iodopyrazole
-
Morpholine
-
Pd₂(dba)₃
-
Xantphos
-
NaOtBu
-
Toluene
Procedure:
-
To a series of identical oven-dried Schlenk tubes under an inert atmosphere, add the respective N-Trityl-iodopyrazole isomer (0.1 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.0025 mmol, 2.5 mol%), and Xantphos (0.006 mmol, 6 mol%).
-
Add NaOtBu (0.14 mmol, 1.4 equiv.).
-
Add 1 mL of anhydrous toluene and morpholine (0.12 mmol, 1.2 equiv.).
-
Seal the tubes and heat the reactions at 100 °C for a specified time (e.g., 4, 8, 12, 16 hours).
-
At each time point, cool the reaction, take an aliquot, quench with water, and extract with ethyl acetate.
-
Analyze the organic extracts by LC-MS or GC-MS to compare the rate of amination for each isomer.
Conclusion
The reactivity of iodinated pyrazole isomers in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric factors. The general trend of 5-iodo > 3-iodo > 4-iodo provides a valuable predictive framework for synthetic planning. For reactions where high reactivity is desired to couple challenging substrates or to be performed under mild conditions, the 5-iodo and 3-iodopyrazole isomers are the preferred starting materials. The 4-iodopyrazole isomer, while less reactive, can be valuable for achieving selective functionalization in polyhalogenated systems. By understanding the intrinsic reactivity of each isomer, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the discovery and development of novel pyrazole-containing molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of 4-Iodo-3-Methoxy-1H-Pyrazole Versus Other Pyrazole Derivatives
Introduction: The Versatility of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] The remarkable versatility of the pyrazole scaffold stems from its unique electronic properties and the ability to introduce a variety of substituents at different positions on the ring, thereby fine-tuning its biological activity.[4] This guide provides an in-depth comparative analysis of the biological activity of a specific derivative, 4-iodo-3-methoxy-1H-pyrazole, against other notable pyrazole compounds. Our exploration will be grounded in experimental data, detailed methodologies, and mechanistic insights to provide a valuable resource for researchers, scientists, and drug development professionals.
Focus Compound: this compound
The subject of our primary focus, this compound, is a structurally interesting molecule featuring a halogen (iodine) at the 4-position and a methoxy group at the 3-position. Halogenation is a well-established strategy in drug design to modulate the lipophilicity, metabolic stability, and binding interactions of a compound. The presence of the iodine atom, in particular, can lead to enhanced biological activity.
Comparative Biological Activity: An Evidence-Based Analysis
While direct, head-to-head comparative studies involving this compound are not extensively available in the public domain, we can construct a robust comparative landscape by examining data for structurally related pyrazoles. This section will delve into key areas of biological activity, presenting quantitative data where possible and discussing the implications of different substitution patterns.
Enzyme Inhibition: A Case Study of Alcohol Dehydrogenase
A significant body of research exists on the inhibition of human liver alcohol dehydrogenase (ADH) by 4-substituted pyrazoles. This enzyme is a critical player in ethanol metabolism. The seminal work of Li and Theorell provides a clear illustration of the structure-activity relationship (SAR) in this context.
Table 1: Inhibition of Human Liver Alcohol Dehydrogenase by 4-Substituted Pyrazoles
| Compound | Inhibition Constant (Kᵢ) (µM) |
| 4-Iodopyrazole | 0.12 |
| 4-Methylpyrazole | 0.21 |
| 4-Bromopyrazole | 0.29 |
| Pyrazole | 2.6 |
Data sourced from Li, T. K., & Theorell, H. (1969).[5]
The data unequivocally demonstrates that substitution at the 4-position dramatically enhances the inhibitory potency against ADH compared to the unsubstituted pyrazole.[5] Notably, 4-iodopyrazole emerges as the most potent inhibitor among the monosubstituted analogs, highlighting the significant contribution of the iodine atom.[5] While data for this compound is not present, the established potency of 4-iodopyrazole suggests that our focus compound would also be a strong candidate for ADH inhibition. The additional methoxy group could further influence its binding affinity and selectivity.
Anticancer Activity: A Look at Substituted Pyrazoles
Pyrazole derivatives have been extensively investigated as potential anticancer agents, with many demonstrating significant cytotoxicity against various cancer cell lines.[4][6] The mechanism of action is often multifaceted, involving the inhibition of key cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization.[6][7]
Table 2: Anticancer Activity of Various Pyrazole Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver Cancer) | 6.78 |
| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver Cancer) | 16.02 |
| 4-bromophenyl substituted pyrazole derivative | A549 (Lung Cancer) | 8.0 |
| 4-bromophenyl substituted pyrazole derivative | HeLa (Cervical Cancer) | 9.8 |
| 4-bromophenyl substituted pyrazole derivative | MCF-7 (Breast Cancer) | 5.8 |
| Pyrazole-indole hybrid 7a | HepG2 (Liver Cancer) | 6.1 ± 1.9 |
| Pyrazole-indole hybrid 7b | HepG2 (Liver Cancer) | 7.9 ± 1.9 |
Data collated from multiple sources.[8][9] It is important to exercise caution when directly comparing IC₅₀ values across different studies due to variations in experimental conditions.
The data in Table 2 underscores the potential of halogenated pyrazoles as anticancer agents. For instance, the 4-bromophenyl substituted pyrazole shows potent activity against a panel of cancer cell lines.[8] The presence of a halogen at the 4-position of the phenyl ring attached to the pyrazole core appears to be a favorable feature for anticancer activity. While we lack specific data for this compound, the general trend suggests that the iodo-substitution could confer significant cytotoxic properties.
Antimicrobial Activity: The Pyrazole Scaffold in Combating Pathogens
The pyrazole nucleus is a recognized pharmacophore in the development of antimicrobial agents.[1][10] Pyrazole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.[10][11]
Table 3: Antimicrobial Activity of Various Pyrazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
| Naphthyl-substituted pyrazole-derived hydrazone | Acinetobacter baumannii | 0.78–1.56 |
| Aminoguanidine-derived 1,3-diphenyl pyrazole | Escherichia coli | 1 |
| Trifluoromethyl phenyl-substituted pyrazole | Gram-positive bacteria | Potent activity |
| Pyrazole derivative 21c | Candida albicans | 0.25 |
| Pyrazole derivative 23h | Staphylococcus aureus | 0.25 |
Data collated from multiple sources.[10][12][13]
The data highlights the broad-spectrum potential of pyrazole derivatives. The substitution pattern on the pyrazole ring and its appended moieties significantly influences the antimicrobial potency and spectrum.[10] For this compound, the combination of the lipophilic iodine and the methoxy group could lead to favorable interactions with microbial targets.
Experimental Protocols: A Guide to Key Methodologies
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step protocols for the key biological assays discussed.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound and other pyrazoles)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14][15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[14]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[14]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compound
-
DMSO
-
Positive control antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 1.5 × 10⁸ CFU/mL).[16]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.[13]
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[18] This can be determined visually or by measuring the absorbance at 600 nm.[13]
Protocol 3: Alcohol Dehydrogenase (ADH) Inhibition Assay
This protocol is based on the methodology described by Li and Theorell (1969) to measure the inhibition of ADH activity.[5]
Materials:
-
Purified human liver alcohol dehydrogenase
-
NAD⁺
-
Ethanol
-
Pyrazole and its derivatives (inhibitors)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing sodium phosphate buffer, NAD⁺ (e.g., 350 µM), and the enzyme (e.g., 4 µg/ml).[5]
-
Inhibitor Addition: Add varying concentrations of the pyrazole inhibitor to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding the substrate, ethanol, at various concentrations (e.g., 0.5-37.5 mM).[19]
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[20]
-
Data Analysis: Determine the initial reaction velocities. Plot the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) in a Lineweaver-Burk plot for each inhibitor concentration. The inhibition constant (Kᵢ) can be determined from a replot of the slopes of the Lineweaver-Burk plots against the inhibitor concentration.[19]
Mechanistic Insights and Signaling Pathways
The biological activities of pyrazole derivatives are underpinned by their interactions with specific molecular targets.
Anticancer Mechanisms
Antimicrobial Mechanisms
Conclusion: The Promise of this compound and Future Directions
This guide has provided a comprehensive comparative overview of the biological activity of this compound in the context of other pyrazole derivatives. While direct experimental data for our focus compound is limited, the analysis of structurally related compounds, particularly the potent alcohol dehydrogenase inhibitor 4-iodopyrazole, suggests that this compound holds significant promise as a bioactive molecule.
The presented data on the anticancer and antimicrobial activities of various substituted pyrazoles underscores the importance of the pyrazole scaffold in drug discovery. The detailed experimental protocols offer a practical resource for researchers to conduct their own investigations into the biological properties of novel pyrazole derivatives.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to directly assess its anticancer, antimicrobial, and enzyme inhibitory activities. Such studies will be crucial in elucidating its specific mechanism of action and its potential as a lead compound for the development of new therapeutic agents.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. srrjournals.com [srrjournals.com]
- 9. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 16. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 18. connectjournals.com [connectjournals.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
A Senior Application Scientist's Guide to the Iodination of 3-Methoxypyrazole: A Comparative Analysis
For researchers and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Iodinated pyrazoles, in particular, are highly valued synthetic intermediates, serving as versatile precursors for constructing complex molecular architectures through cross-coupling reactions.[1][2] This guide provides an in-depth comparative analysis of common iodinating agents for 3-methoxypyrazole, focusing on the underlying chemistry, practical applications, and data-driven recommendations to inform your synthetic strategy.
The 3-methoxypyrazole core is an electron-rich system. The methoxy group at the C3 position acts as an electron-donating group, which activates the pyrazole ring towards electrophilic substitution. This electronic influence, combined with the inherent reactivity of the pyrazole ring, preferentially directs iodination to the C4 position, the most electron-rich and sterically accessible site. Understanding this principle is key to rationalizing the high regioselectivity observed with most electrophilic iodinating agents.
Comparative Performance of Key Iodinating Agents
The choice of an iodinating agent is a critical decision that impacts reaction efficiency, yield, scalability, and safety. Below, we compare the performance of three primary agents for the iodination of 3-methoxypyrazole: N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and Molecular Iodine (I₂) in the presence of an oxidant.
| Iodinating Agent | Typical Conditions | Reaction Time | Typical Yield (%) | Regioselectivity | Key Considerations |
| N-Iodosuccinimide (NIS) | Catalytic acid (H₂SO₄, TFA), Acetonitrile, Room Temp | < 16 h | Good | C4 | Easy to handle solid; requires an acid activator for deactivated systems but may be sufficient alone for activated pyrazoles.[1][3] |
| Iodine Monochloride (ICl) | Li₂CO₃, Dichloromethane, Room Temp | 1 - 24 h | Up to 95% | C4 | Highly reactive and efficient.[1] Moisture sensitive; generates HCl, requiring a non-nucleophilic base like Li₂CO₃ to prevent side reactions.[4] |
| Molecular Iodine (I₂)/Oxidant | CAN or H₂O₂, Acetonitrile or Water, RT - Reflux | < 1 - 72 h | 63 - 100% | C4 | "Green" option with H₂O₂ (byproduct is water).[4] CAN is effective for various pyrazoles, including deactivated ones.[1][5] |
Deep Dive into Iodination Methodologies
N-Iodosuccinimide (NIS): The Versatile Workhorse
N-Iodosuccinimide is a crystalline, easy-to-handle solid, making it a laboratory favorite for its convenience and safety compared to liquid reagents like ICl.[6] For electron-rich substrates like 3-methoxypyrazole, NIS can often effect iodination directly. However, its efficacy is dramatically enhanced by the addition of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA).[3][7]
Mechanism of Action: The acid catalyst protonates the NIS, generating a more potent electrophilic iodine species, which is then attacked by the electron-rich C4 position of the pyrazole ring.[3] This activation is crucial for achieving high conversion and reasonable reaction times, especially if the pyrazole ring possesses any deactivating functionalities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Iodo-3-Methoxy-1H-Pyrazole Derivatives in Kinase Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are foundational pillars in therapeutic agent discovery, with the pyrazole ring system being a particularly prominent and versatile scaffold.[1][2] Pyrazoles, five-membered aromatic rings containing two adjacent nitrogen atoms, are featured in numerous FDA-approved drugs and are recognized for a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] Their synthetic tractability and ability to present substituents in a well-defined spatial orientation make them a "privileged scaffold" in drug design.[5]
Within the landscape of oncology drug discovery, protein kinases have emerged as one of the most critical target classes.[5] These enzymes regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, the development of small-molecule kinase inhibitors has revolutionized cancer therapy. Pyrazole derivatives have been instrumental in this revolution, serving as the core for numerous potent and selective kinase inhibitors targeting Receptor Tyrosine Kinases (RTKs) and other kinases.[6][7][8]
This guide provides an in-depth analysis of a specific, highly strategic pyrazole derivative: the 4-iodo-3-methoxy-1H-pyrazole . We will dissect its structure-activity relationship (SAR), particularly in the context of kinase inhibition, compare its utility and performance against alternative heterocyclic scaffolds, and provide validated experimental protocols for its application in a research setting. The focus is to explain not just the "what" but the "why," offering field-proven insights into leveraging this scaffold for the rational design of next-generation targeted therapies.
The this compound: Deconstructing a Privileged Scaffold
The efficacy of the this compound scaffold in kinase inhibitor design is not accidental; it is a direct result of the specific chemical contributions of each substituent on the pyrazole core. Understanding these contributions is fundamental to exploiting this scaffold effectively.
-
The Pyrazole Core : As an aromatic heterocycle, the pyrazole ring acts as a stable, rigid anchor. Its nitrogen atoms can serve as both hydrogen bond donors and acceptors, enabling critical interactions within the ATP-binding pocket of kinases.
-
The 4-Iodo Group : This is arguably the most strategic feature of the scaffold. The iodine atom serves as an exceptionally versatile synthetic handle. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Stille couplings.[9] This allows for the systematic and efficient introduction of a vast library of chemical moieties at the C4 position. This "plug-and-play" capability is invaluable for probing deep into the kinase active site to optimize potency and selectivity. Furthermore, the iodine itself can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
-
The 3-Methoxy Group : The methoxy group at the C3 position exerts a significant electronic influence on the pyrazole ring. It can also participate in hydrogen bonding or sterically influence the preferred conformation of adjacent substituents, thereby fine-tuning the compound's interaction with its biological target.
-
The N1-Substituent : The substituent attached to the N1 nitrogen is crucial for defining a compound's overall properties. This position typically points towards the solvent-exposed region of the kinase binding site. Modifying this position is a primary strategy for enhancing potency, modulating selectivity against off-target kinases, and optimizing critical pharmacokinetic properties like solubility and metabolic stability.
Structure-Activity Relationship (SAR) of this compound Derivatives as c-MET Kinase Inhibitors
The c-Mesenchymal-Epithelial Transition (c-MET) factor is a receptor tyrosine kinase whose aberrant activation is a key driver in various human cancers, making it a high-value therapeutic target.[10][11] The this compound scaffold has proven to be a particularly effective starting point for the development of potent c-MET inhibitors.[9][10] The SAR can be systematically explored by modifying the N1 and C4 positions.
Key Modification Points and Their Impact on Activity
The general strategy involves using the 4-iodo group as a reactive handle to couple various fragments that will interact with the hinge region or other key residues of the c-MET active site.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. View of A review on Chemistry and Therapeutic effect of Pyrazole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 4-iodo-3-methoxy-1H-pyrazole
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic building blocks is paramount. The compound 4-iodo-3-methoxy-1H-pyrazole is a valuable intermediate, offering versatile handles for further functionalization in medicinal chemistry. This guide provides an in-depth, objective comparison of viable synthetic routes to this target molecule, grounded in experimental data and established chemical principles. We will move beyond simple procedural lists to explain the underlying logic of each approach, ensuring that every protocol is a self-validating system.
Introduction: The Significance of this compound
The pyrazole core is a privileged scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions. The specific substitution pattern of this compound makes it a particularly attractive building block. The methoxy group at the 3-position acts as an electron-donating group, influencing the reactivity of the ring, while the iodo group at the 4-position provides a versatile site for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of molecular diversity, a key strategy in the optimization of lead compounds.
This guide will benchmark two primary synthetic strategies:
-
Route A: A Sequential Approach - The synthesis of the 3-methoxypyrazole core followed by a regioselective iodination. This classic and robust method offers clear control over each transformation.
-
Route B: A Convergent, One-Pot Approach - The construction of the pyrazole ring with concomitant iodination from acyclic precursors. This strategy aims for higher efficiency and reduced operational complexity.
Route A: The Sequential Synthesis of 3-methoxypyrazole and Subsequent Iodination
This two-stage approach is arguably the most well-established and predictable pathway to the target molecule. It relies on the foundational Knorr pyrazole synthesis.[1]
Stage 1: Synthesis of the 3-methoxypyrazole Intermediate
The logical precursor to 3-methoxypyrazole is 3-methyl-5-pyrazolone, which can be readily synthesized from inexpensive starting materials. The subsequent O-methylation provides the desired methoxy-substituted pyrazole.
Caption: Workflow for the synthesis of the 3-methoxypyrazole intermediate.
Expertise & Experience: The Knorr condensation of a β-ketoester (methyl acetoacetate) with hydrazine is a cornerstone of heterocyclic chemistry.[1][2] The reaction proceeds via the formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the pyrazolone tautomer. The choice of ethanol as a solvent is standard, providing good solubility for the reactants and a suitable boiling point for the reaction.[3][4][5] The subsequent O-methylation of the pyrazolone is a critical step. While pyrazolones can undergo both N- and O-alkylation, O-alkylation is favored under specific conditions, such as using a methylating agent like dimethyl sulfate (DMS) in the presence of a suitable base.
Stage 2: Regioselective C4-Iodination
With the 3-methoxypyrazole in hand, the next step is the introduction of the iodine atom at the C4 position. The electron-donating methoxy group at C3 activates the pyrazole ring towards electrophilic substitution, primarily directing the incoming electrophile to the C4 position. We will compare two common iodination methods.
Caption: Comparison of C4-iodination methods for 3-methoxypyrazole.
Trustworthiness: The regioselectivity of electrophilic substitution on the pyrazole ring is a well-documented phenomenon. The C4 position is generally the most nucleophilic and sterically accessible site for electrophilic attack, especially when an activating group is present at C3 or C5.
Method 1: Green Iodination with Iodine and Hydrogen Peroxide
This method represents a more environmentally benign approach. Hydrogen peroxide acts as a mild oxidant to generate the electrophilic iodine species in situ, with water being the only byproduct.
Method 2: Oxidative Iodination with Iodine and Ceric Ammonium Nitrate (CAN)
This is a classic and highly effective method for the iodination of electron-rich aromatic and heteroaromatic compounds.[6] CAN is a powerful single-electron oxidant that facilitates the formation of a potent iodinating agent.
Experimental Protocols for Route A
Protocol A1: Synthesis of 3-Methyl-5-pyrazolone
-
To a round-bottom flask equipped with a reflux condenser, add methyl acetoacetate (1.0 equiv) and absolute ethanol.
-
Slowly add hydrazine hydrate (1.2 equiv) to the stirred solution.[4]
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3 hours.[5]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product to crystallize.
-
Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to yield 3-methyl-5-pyrazolone.
Protocol A2: Synthesis of 3-Methoxypyrazole
-
Suspend 3-methyl-5-pyrazolone (1.0 equiv) in a suitable solvent such as acetone or THF in a round-bottom flask.
-
Add a base, for example, potassium carbonate (1.5 equiv).
-
Cool the mixture in an ice bath and add dimethyl sulfate (DMS) (1.1 equiv) dropwise. Caution: DMS is highly toxic and should be handled with extreme care in a fume hood.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the base and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain 3-methoxypyrazole.
Protocol A3: Iodination using I2/H2O2
-
Dissolve 3-methoxypyrazole (1.0 equiv) in water.
-
Add iodine (0.5 equiv).
-
Slowly add hydrogen peroxide (30% aqueous solution, 0.6 equiv) to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium thiosulfate to quench any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol A4: Iodination using I2/CAN
-
Dissolve 3-methoxypyrazole (1.0 equiv) in acetonitrile.
-
Add elemental iodine (1.3 equiv).[6]
-
Add ceric ammonium nitrate (CAN) (1.1 equiv) portion-wise to the stirred solution.[6]
-
Stir the reaction at room temperature or gentle heating (e.g., reflux) overnight.[6]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent in vacuo.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium thiosulfate, followed by water.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Route B: The Convergent, One-Pot Synthesis
This strategy aims to combine the formation of the pyrazole ring and the C4-iodination into a single synthetic operation, thereby increasing efficiency by reducing the number of work-up and purification steps. A plausible approach involves the formation of a hydrazone intermediate from a suitable 1,3-dicarbonyl precursor, which is then subjected to a cyclization-iodination cascade.
Caption: Proposed one-pot synthesis of this compound.
Expertise & Experience: One-pot multicomponent reactions are a powerful tool in modern organic synthesis.[7][8] The success of this approach hinges on the careful selection of reaction conditions that are compatible with both the cyclization and iodination steps. The Barton-Zard reaction, which involves the iodination of hydrazones to form vinyl iodides, provides a mechanistic precedent for the iodination step.[9][10] In our proposed route, the initially formed hydrazone would undergo cyclization, and the resulting electron-rich pyrazole intermediate would be immediately trapped by the iodinating agent present in the reaction mixture.
Experimental Protocol for Route B
Protocol B1: One-Pot Cyclization-Iodination
-
In a round-bottom flask, dissolve methyl acetoacetate (1.0 equiv) in a suitable solvent like tetrahydrofuran (THF).
-
Add hydrazine hydrate (1.1 equiv) and stir at room temperature for 1-2 hours to form the hydrazone intermediate.
-
To this mixture, add a non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) (2.2 equiv).
-
Cool the reaction to 0°C and slowly add a solution of iodine (2.5 equiv) in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the formation of the product.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Note: This is a proposed protocol based on established chemical principles. Optimization of stoichiometry, temperature, and reaction times may be necessary.
Performance Benchmark: A Head-to-Head Comparison
| Parameter | Route A (Sequential) | Route B (Convergent, One-Pot) |
| Overall Yield | Moderate to High (product of two steps) | Potentially Moderate (optimization required) |
| Reagents | Readily available, standard lab chemicals | Requires a strong, non-nucleophilic base (DBU) |
| Number of Steps | 3 (Pyrazolone synthesis, O-methylation, Iodination) | 1 |
| Purifications | 3 | 1 |
| Time Efficiency | Lower (multiple reaction and work-up times) | Higher (single operation) |
| Process Control | High (each step is optimized and monitored) | Lower (tandem reaction, potential for side products) |
| Scalability | Generally straightforward | May require significant optimization for scale-up |
| "Green" Aspect | Can incorporate a green iodination step (I2/H2O2) | Use of organic base and solvent is less "green" |
Conclusion and Recommendations
Both Route A and Route B present viable pathways for the synthesis of this compound.
Route A is the recommended approach for reliability, predictability, and scalability. The sequential nature of this synthesis allows for tight control over each chemical transformation, simplifying troubleshooting and optimization. The ability to isolate and characterize intermediates ensures the quality of the material progressing to the next stage. For applications where purity and process robustness are critical, such as in the later stages of drug development, this route is superior. The option to use a greener iodination protocol with I2/H2O2 is also a significant advantage.
Route B offers a compelling alternative for rapid, discovery-phase synthesis. Its one-pot nature significantly reduces the overall reaction time and manual labor associated with multiple work-ups and purifications. This makes it an attractive option for generating initial quantities of the target molecule for screening or early-stage analogue synthesis. However, this route may require considerable optimization to control for potential side reactions and may be more challenging to scale up reliably.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, balancing the trade-offs between speed, control, and scalability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 6. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Hydrazone iodination - Wikipedia [en.wikipedia.org]
- 10. Hydrazone_iodination [chemeurope.com]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis and Functionalization of 4-Iodo-3-methoxy-1H-pyrazole
This guide provides an in-depth technical comparison of catalytic systems pivotal for the synthesis and subsequent functionalization of 4-iodo-3-methoxy-1H-pyrazole, a heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings and rationale behind catalyst selection, offering a comparative analysis supported by experimental data to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of the this compound Scaffold
The pyrazole nucleus is a well-established "privileged scaffold" in pharmaceutical development, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for designing molecules with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] The specific functionalization pattern of this compound offers a distinct strategic advantage. The methoxy group at the C3 position modulates the electronic character of the ring, while the iodine atom at the C4 position serves as a versatile synthetic handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions.[4] This "late-stage functionalization" capability is critical in modern drug discovery for the rapid generation of compound libraries and the optimization of lead candidates.[5]
This guide is structured into two primary sections. First, we will compare catalytic methods for the direct and regioselective synthesis of the this compound core. Second, we will provide a head-to-head analysis of the most effective palladium and copper-based catalysts for leveraging the C4-iodo group in key C-C and C-N bond-forming reactions.
Part 1: Catalytic Synthesis of the this compound Core
The efficient synthesis of the target scaffold hinges on a critical step: the regioselective iodination of a 3-methoxypyrazole precursor. The inherent nucleophilicity of the C4 position on the pyrazole ring makes it susceptible to electrophilic aromatic substitution.[5] However, achieving high yield and selectivity requires careful selection of the iodinating agent and catalyst system. Below, we compare the leading methodologies.
Methodology Overview: Electrophilic Iodination
The primary challenge in synthesizing 4-iodopyrazoles is controlling regioselectivity, as substitution can also occur at other positions.[6] The choice of the iodinating system is therefore paramount. We will compare three prominent systems: Iodine activated by a chemical oxidant, N-Iodosuccinimide (NIS) under acidic co-catalysis, and electrochemical methods.
dot
Caption: Overall synthetic strategy for pyrazole derivatives.
Head-to-Head Comparison of Iodination Catalysts
The selection of an iodination method involves a trade-off between reactivity, cost, safety, and functional group tolerance. The following table summarizes the performance of key systems based on literature precedents.
| Catalyst/Reagent System | Key Features & Rationale | Typical Conditions | Yield | Selectivity | Reference |
| I₂ / Ceric Ammonium Nitrate (CAN) | CAN acts as a potent single-electron oxidant, generating a highly electrophilic iodine species in situ. This is a robust and highly effective method for electron-neutral or slightly deactivated pyrazoles.[6] | I₂ (1.1 eq), CAN (1.2 eq) in MeCN, 80 °C | Good to Excellent | High for C4 | [6][7] |
| N-Iodosuccinimide (NIS) / Acid | NIS is a milder, easier-to-handle solid iodinating agent. An acid co-catalyst (e.g., TFA) is often required to protonate the pyrazole ring, increasing its susceptibility to electrophilic attack.[6] | NIS (1.1 eq) in MeCN or AcOH, RT to 70 °C | Good | High for C4 | [3][6] |
| Electrochemical Iodination | Anodic oxidation of an iodide salt (e.g., KI) generates the iodinating species in situ. This method avoids the use of hazardous chemical oxidants, offering a greener and more sustainable alternative.[8] | Constant current electrolysis with KI in an undivided cell | Good | High | [8] |
Expert Analysis: For most laboratory-scale syntheses, the I₂/CAN system offers the most reliable and high-yielding route to 4-iodopyrazoles, particularly for substrates that may be resistant to milder methods.[7] The reaction is typically fast and clean. However, the use of a stoichiometric heavy metal oxidant can be a drawback for large-scale synthesis and may require careful waste management. The NIS/Acid system is an excellent alternative, offering operational simplicity and avoiding strong oxidants, though it may require heating for less reactive pyrazole precursors.[6] Electrochemical synthesis represents the future of sustainable chemistry, eliminating chemical reagent waste, but requires specialized equipment that may not be available in all laboratories.[8]
Detailed Experimental Protocol: CAN-Mediated Iodination
This protocol is adapted from established procedures for the C4-iodination of substituted pyrazoles.[6][7]
-
Preparation: To a solution of 3-methoxy-1H-pyrazole (1.0 mmol, 1.0 equiv.) in acetonitrile (MeCN, 10 mL) in a round-bottom flask, add molecular iodine (I₂) (1.1 mmol, 1.1 equiv.).
-
Reaction Initiation: To the stirring mixture, add a solution of ceric ammonium nitrate (CAN) (1.2 mmol, 1.2 equiv.) in MeCN (5 mL) dropwise over 5 minutes.
-
Heating and Monitoring: Heat the resulting mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red color of iodine disappears.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure this compound.
Part 2: Head-to-Head Comparison of Catalysts for Cross-Coupling Reactions
The C4-iodo bond is a linchpin for diversification, primarily through palladium- and copper-catalyzed cross-coupling reactions.[4] The choice of catalyst and, critically, the associated ligands, dictates the efficiency, substrate scope, and success of these transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most powerful tool for creating C-C bonds between the 4-position of the pyrazole and various aryl or heteroaryl boronic acids. The catalyst's performance is highly dependent on the ligand's ability to facilitate the key steps of oxidative addition and reductive elimination.
dotdot digraph "Suzuki_Cycle" { graph [splines=true, overlap=false, bgcolor="#FFFFFF"]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
"Pd(0)Ln" [label="Pd(0)Ln", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative\nAddition" [shape=plaintext]; "Intermediate_I" [label="R¹-Pd(II)Ln(I)"]; "Transmetalation" [shape=plaintext]; "Intermediate_II" [label="R¹-Pd(II)Ln(R²)"]; "Reductive\nElimination" [shape=plaintext]; "Product" [label="R¹-R²", shape=box, style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)Ln" -> "Oxidative\nAddition" [arrowhead=none]; "Oxidative\nAddition" -> "Intermediate_I" [label="R¹-I"]; "Intermediate_I" -> "Transmetalation" [arrowhead=none]; "Transmetalation" -> "Intermediate_II" [label="R²-B(OR)₂"]; "Intermediate_II" -> "Reductive\nElimination" [arrowhead=none]; "Reductive\nElimination" -> "Pd(0)Ln"; "Reductive\nElimination" -> "Product" [style=dashed]; }
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A-Senior-Application-Scientist-s-Guide-to-Cross-Validation-of-Analytical-Data-for-4-iodo-3-methoxy-1H-pyrazole
Introduction: The Imperative for Orthogonal Analytical Verification
In the landscape of pharmaceutical development, the integrity of every piece of analytical data is paramount. The molecule at the center of this guide, 4-iodo-3-methoxy-1H-pyrazole, is a representative heterocyclic compound that may serve as a critical building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] The journey from a promising lead molecule to a market-approved therapeutic is paved with rigorous analytical testing to ensure identity, purity, and quality. However, reliance on a single analytical method, no matter how well validated, introduces a potential vector for systematic error.
This is where the principle of cross-validation becomes an indispensable tool in our analytical armamentarium. Cross-validation, in this context, is the systematic process of comparing the results from two or more distinct and preferably orthogonal (based on different physicochemical principles) analytical methods to ensure their concordance.[4][5] This guide provides a comprehensive framework for the cross-validation of analytical data for this compound, comparing three powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The objective is not merely to present protocols but to delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to design and execute robust cross-validation studies that can withstand the highest levels of scientific and regulatory scrutiny.
The Cross-Validation Workflow: A Triad of Analytical Techniques
The selection of analytical techniques for a cross-validation study should be deliberate, aiming for methods that are both fit-for-purpose and provide a different analytical "view" of the molecule. For this compound (Molecular Formula: C4H5IN2O, Molecular Weight: 224.00 g/mol ), our chosen triad offers a comprehensive assessment:[1][6]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse of pharmaceutical analysis, ideal for quantifying the parent compound and non-volatile impurities. Its separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An orthogonal technique to HPLC, perfectly suited for the analysis of volatile and semi-volatile compounds.[7] Separation occurs based on the analyte's partitioning between a gaseous mobile phase and a stationary phase. The mass spectrometer provides definitive identification of separated components. Given the potential for volatile impurities from synthesis, GC-MS is a critical inclusion.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[8][9] Quantification is based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei giving rise to that signal.[8][9] It serves as the ultimate arbiter in our cross-validation study.
The overall workflow for this cross-validation study is depicted below.
References
- 1. This compound 97% | CAS: 1350325-05-1 | AChemBlock [achemblock.com]
- 2. 1H-PYRAZOLE, 4-IODO-1-(PHENYLMETHOXY)- | 229171-07-7 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-iodo-4-methoxy-1H-pyrazole | CAS#:1533442-08-8 | Chemsrc [chemsrc.com]
- 7. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-iodo-3-methoxy-1H-pyrazole
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers engaged in drug discovery and development, handling novel heterocyclic compounds like 4-iodo-3-methoxy-1H-pyrazole demands a rigorous and informed approach to disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this specific iodinated pyrazole derivative, grounded in established safety principles and regulatory awareness.
Hazard Profile and Chemical Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. While a comprehensive, peer-reviewed toxicology report for this compound is not extensively available, a reliable hazard profile can be constructed from supplier safety data and by examining structurally analogous compounds.
Chemical Identity:
-
Name: this compound
-
CAS Number: 1350325-05-1
-
Molecular Formula: C₄H₅IN₂O[1]
-
Structure: An iodinated, methoxy-substituted pyrazole ring.
The primary hazards associated with this compound, as indicated by supplier Safety Data Sheets (SDS), include:
-
H302: Harmful if swallowed[1].
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
The presence of an iodine atom on the pyrazole ring classifies this compound as a halogenated organic compound .[2][3] This classification is critical, as halogenated organic wastes are subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not managed correctly.[2][4] Therefore, under no circumstances should this compound or materials contaminated with it be disposed of via standard laboratory drains or in general refuse.[5][6]
Comparative Hazard Data of Analogous Compounds
To ensure a high margin of safety, we can reference the hazard profiles of similar iodinated pyrazoles. This "worst-case" approach is a standard practice in chemical safety.
| Compound Name | CAS Number | Hazard Statements | Disposal Considerations |
| This compound | 1350325-05-1 | H302, H315, H319, H335 | Treat as hazardous waste.[1] |
| 4-Iodo-1-methyl-1H-pyrazole | 39806-90-1 | H315, H318 (Causes serious eye damage), H335 | Dispose of contents/container in accordance with local/regional/national/international regulations.[7][8] |
| 4-Iodopyrazole | 3469-69-0 | H315, H319, H335 | Dispose of contents/container to an approved waste disposal plant.[9] |
| 1-(4-Iodophenyl)-1H-pyrazole | 368869-86-7 | H315, H319, H335 | Refer to protective measures listed in Sections 8 and 13 of SDS.[10] |
This comparative data reinforces the decision to handle this compound as a hazardous material requiring professional disposal.
Standard Disposal Protocol: A Step-by-Step Methodology
The following protocol is designed to ensure the safe, compliant, and efficient disposal of this compound waste streams.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
All handling and disposal preparation must be conducted within a certified chemical fume hood to mitigate inhalation risks.[11]
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves as hazardous waste.[7]
-
Body Protection: Wear a standard laboratory coat.
Step 2: Waste Identification and Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.
-
Classify the Waste: All waste containing this compound must be classified as Hazardous Halogenated Organic Waste .[3]
-
Maintain Separation: Do not mix this waste stream with non-halogenated organic waste, aqueous waste, or other incompatible materials like strong oxidizing agents.[11][12]
Step 3: Containerization and Labeling
-
Container Selection:
-
Solid Waste: Collect unused powder, contaminated weighing papers, and grossly contaminated PPE in a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) pail).[12]
-
Liquid Waste: If the compound is in solution, collect it in a designated, leak-proof, and shatter-resistant container, such as a poly-coated glass bottle.[11] Ensure the container has a secure, tight-fitting lid.[2]
-
-
Labeling:
-
Label the container clearly before the first drop of waste is added.[13]
-
The label must include:
-
The words "HAZARDOUS WASTE "[5]
-
The full chemical name: "Waste this compound "
-
An accurate list of all constituents and their approximate concentrations if in a solution.
-
The accumulation start date.
-
The name of the principal investigator and laboratory location.
-
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed waste container in a designated hazardous waste accumulation area within your laboratory.[5] This area must be:
-
Secure and under the control of laboratory personnel.
-
Well-ventilated.
-
Away from drains, sources of ignition, and incompatible materials.[5]
-
Within a secondary containment tray or bin capable of holding the entire volume of the largest container to prevent spills.[2]
Step 5: Arranging for Professional Disposal
Hazardous waste must be collected by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[12][14]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[12]
-
Ensure all paperwork is completed accurately, providing the full chemical name and any available safety information.
-
The most common and recommended final disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.[4][12]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your laboratory supervisor and EHS office.
-
Control and Contain: For small, manageable spills, ensure you are wearing appropriate PPE. Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit absorbent. Do not use combustible materials like paper towels.
-
Collect and Package: Carefully sweep or scoop the absorbent material into a designated, sealable waste container.[7][9]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Label the spill cleanup waste as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the disposal protocol outlined above.[5]
By adhering to these detailed procedures, researchers can ensure the safe management and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. This compound | 1350325-05-1 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nems.nih.gov [nems.nih.gov]
- 7. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 8. 4-Iodo-1-methyl-1H-pyrazole 97 39806-90-1 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. montgomerycollege.edu [montgomerycollege.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. collectandrecycle.com [collectandrecycle.com]
Personal protective equipment for handling 4-iodo-3-methoxy-1H-pyrazole
An In-Depth Guide to Personal Protective Equipment for Handling 4-iodo-3-methoxy-1H-pyrazole
This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for handling this compound. As a valued professional in research and development, your safety is paramount. This guide moves beyond a simple checklist to provide a framework for risk assessment and procedural best practices, ensuring you are adequately protected while working with this class of halogenated heterocyclic compounds.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally analogous compounds, including 4-iodo-1H-pyrazole and other substituted iodopyrazoles. It is imperative to treat this compound with caution in a well-ventilated laboratory setting until a comprehensive, substance-specific safety assessment is complete.[1]
Foundational Hazard Assessment: Understanding the Risk Profile
The key to effective PPE selection is a thorough understanding of the potential hazards. Based on data from closely related iodinated pyrazoles, this compound is anticipated to present the following risks.
-
Skin Irritation: Direct contact is likely to cause skin irritation.[2][3][4][5][6]
-
Serious Eye Damage/Irritation: This class of compounds is known to cause serious eye irritation and potentially severe damage upon contact.[2][3][4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3][4][5][6]
-
Harmful if Swallowed: Acute oral toxicity is a concern.[2][3][4]
Comparative Hazard Data of Structural Analogs
The table below summarizes the GHS Hazard Statements for compounds structurally similar to this compound, forming the basis of our PPE recommendations.
| Compound Name | GHS Hazard Statements | Signal Word | References |
| 4-Iodo-1H-pyrazole | H302, H315, H319, H335 | Warning | [3][4][5] |
| 4-Iodo-1-methyl-1H-pyrazole | H303, H315, H318, H335 | Danger | [2] |
| Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate | H315, H319, H335 | Warning | [6] |
Core PPE Requirements: A Multi-Layered Defense
Based on the hazard assessment, a multi-layered PPE approach is mandatory. The goal is to establish barriers that prevent all potential routes of exposure—dermal, ocular, and inhalation.
Engineering Controls: The First Line of Defense
Before considering wearable PPE, engineering controls must be in place. All handling of this compound solid or its solutions must be conducted in a properly functioning chemical fume hood. This is the primary method to control respiratory exposure to dust or vapors.[3][6]
Personal Protective Equipment Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task.
Caption: PPE Selection Workflow for Handling Iodopyrazoles.
Detailed PPE Specifications
-
Hand Protection : Wear double-layered, powder-free nitrile gloves.[7] The outer glove should have a long cuff that extends over the sleeve of the lab coat.[7] The rationale for double-gloving is twofold: it provides robust protection against chemical permeation and allows for the safe removal of a contaminated outer glove without exposing the skin. Change gloves immediately if contamination is suspected, and always after a maximum of 30-60 minutes of use.[7]
-
Eye and Face Protection : Due to the risk of "serious eye damage," standard safety glasses are insufficient.[7] Wear chemical splash goggles that provide a complete seal around the eyes.[8] For procedures with a higher risk of splashing (e.g., transferring solutions, quenching reactions), a full-face shield must be worn in addition to safety goggles.[8][9]
-
Body Protection : A flame-resistant lab coat is the minimum requirement. For handling larger quantities (>5g) or during procedures where splashes are likely, supplement the lab coat with a chemical-resistant apron. For high-risk operations, specialized coveralls such as Tychem may be warranted.[10]
-
Footwear : Closed-toe shoes, preferably made of a chemical-resistant material, must be worn at all times in the laboratory.[8]
Operational and Disposal Plans
Proper PPE use is intrinsically linked to safe operational and disposal procedures.
Protocol 1: Step-by-Step PPE Donning & Doffing
Donning (Putting On):
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, add a chemical-resistant apron.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
Eye/Face Protection: Put on your safety goggles, followed by a face shield if the procedure requires it.
Doffing (Taking Off) - Critical for preventing contamination
-
Outer Gloves: Remove the outer gloves by pinching the cuff of one glove and peeling it off without touching the skin. Ball it up in the gloved hand. Slide two fingers of the now-bare hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of them immediately in the designated hazardous waste container.[7]
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front.
-
Lab Coat/Apron: Unfasten the lab coat and roll it away from the body, ensuring the contaminated exterior is folded inward.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Protocol 2: Emergency Response and First Aid
Immediate and correct action is critical in the event of an exposure.
Caption: Emergency Response Plan for Accidental Exposure.
Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, aprons) used while handling this compound must be considered hazardous waste. Dispose of it in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Chemical Waste: Unused compound and any solutions containing it are classified as hazardous waste.[11] Iodinated organic compounds should never be disposed of down the drain.[11] They must be collected in a designated, sealed waste container and disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal service.[11][12]
By integrating this expert-level understanding of the hazards with disciplined, procedural use of PPE, you can confidently and safely advance your critical research and development work.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. pppmag.com [pppmag.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
